3-Bromocyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXQOYLMFYTBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromocyclopentanone, a valuable intermediate in organic synthesis. The document details a primary synthetic route via the conjugate addition of hydrogen bromide to cyclopentenone. It further outlines the key analytical techniques for the structural elucidation and purity assessment of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers in academia and industry engaged in synthetic chemistry and drug development.
Introduction
This compound is a functionalized cyclic ketone that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive bromine atom at the β-position relative to the carbonyl group, allows for a variety of subsequent chemical transformations. This makes it a key intermediate in the preparation of various carbocyclic compounds, including analogs of natural products and pharmacologically active molecules. The regioselective synthesis and thorough characterization of this compound are crucial for its effective utilization in multi-step synthetic campaigns. This guide presents a detailed protocol for its synthesis and a comprehensive analysis of its spectroscopic and physical properties.
Synthesis of this compound
The most direct and regioselective method for the synthesis of this compound is the conjugate addition of hydrogen bromide (HBr) to cyclopentenone. This reaction proceeds via a Michael-type addition, where the nucleophilic bromide ion attacks the β-carbon of the α,β-unsaturated ketone.
Synthesis Pathway
The overall reaction is as follows:
Caption: Synthesis of this compound from cyclopentenone.
Experimental Protocol
Materials:
-
Cyclopentenone
-
Hydrogen bromide (33% in acetic acid or as a gas)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (if using HBr in acetic acid)
-
Gas dispersion tube (if using HBr gas)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentenone (1.0 eq) in a minimal amount of a suitable solvent like anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrogen bromide (1.1 eq) to the stirred solution. If using HBr gas, it can be bubbled through the solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₇BrO |
| Molecular Weight | 163.01 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 100130-08-3 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analysis of related compounds and general spectroscopic principles.
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | m | 1H | CH-Br (C3-H) |
| ~2.8 - 3.0 | m | 2H | CH₂ adjacent to C=O (C2-H) |
| ~2.3 - 2.6 | m | 2H | CH₂ adjacent to C=O (C5-H) |
| ~2.1 - 2.3 | m | 2H | CH₂ (C4-H) |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C=O (C1) |
| ~45 - 50 | CH-Br (C3) |
| ~35 - 40 | CH₂ adjacent to C=O (C2) |
| ~30 - 35 | CH₂ adjacent to C=O (C5) |
| ~25 - 30 | CH₂ (C4) |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkane) |
| ~1740-1750 | C=O stretching (ketone) |
| ~1450 | CH₂ bending |
| ~600-700 | C-Br stretching |
3.2.4. Mass Spectrometry (MS)
| m/z Ratio | Assignment |
| 162/164 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 83 | [M - Br]⁺, Loss of bromine radical |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺, further fragmentation |
Characterization Workflow
The logical flow for the characterization of synthesized this compound is outlined below.
Caption: Workflow for the characterization of this compound.
Safety Precautions
-
This compound is expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen bromide is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Cyclopentenone is a lachrymator and should be handled with care in a fume hood.
-
Follow standard laboratory safety procedures for handling all chemicals and equipment.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound via the conjugate addition of HBr to cyclopentenone. Furthermore, it has provided a comprehensive overview of the analytical techniques and expected data for the thorough characterization of the product. The information presented herein should serve as a valuable resource for chemists in various fields requiring this important synthetic intermediate.
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromocyclopentanone is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive ketone and a carbon-bromine bond, makes it a valuable building block for the construction of more complex molecular architectures, particularly functionalized cyclopentane (B165970) and cyclopentene (B43876) derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, reactivity, and key reaction mechanisms. Due to the limited availability of experimental data in publicly accessible resources, this guide presents a combination of computed data and information extrapolated from closely related compounds, alongside established chemical principles.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-bromocyclopentan-1-one | [1] |
| CAS Number | 100130-08-3 | [1] |
| Molecular Formula | C₅H₇BrO | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| Canonical SMILES | C1CC(=O)CC1Br | [1] |
| InChI Key | DDXQOYLMFYTBGW-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 0.9 | [1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |
| Rotatable Bond Count (Computed) | 0 | [1] |
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. Characterization of this compound would typically rely on standard spectroscopic techniques.
Chemical Properties and Reactivity
This compound is a reactive molecule, with its chemistry dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom. This makes it susceptible to a variety of nucleophilic attacks and base-induced rearrangements.
Nucleophilic Substitution
The carbon atom attached to the bromine is an electrophilic center, making it a target for nucleophilic substitution reactions. Strong nucleophiles can displace the bromide ion via an Sₙ2 mechanism. The stereochemistry of this reaction is influenced by the cyclic nature of the substrate.
Favorskii Rearrangement
One of the most significant reactions of α-halo ketones like this compound is the Favorskii rearrangement. In the presence of a base (e.g., hydroxide (B78521) or alkoxide), this compound can undergo a ring contraction to form cyclobutanecarboxylic acid or its derivatives.[2] The reaction proceeds through a cyclopropanone (B1606653) intermediate.[2]
The mechanism involves the formation of an enolate at the α'-position (C5), which then undergoes an intramolecular Sₙ2 reaction to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon leads to the opening of the strained three-membered ring, resulting in the more stable carbanion, which is then protonated to yield the final product.
Caption: Mechanism of the Favorskii Rearrangement of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are scarce in readily accessible literature. However, a general procedure for the synthesis of a structurally similar compound, 2-bromocyclopentanone (B1279250), can be adapted. Additionally, a general protocol for the Favorskii rearrangement is provided.
Synthesis of α-Bromocyclopentanones (Representative Protocol)
This protocol is based on the synthesis of 2-bromocyclopentanone and can be considered a representative method for the α-bromination of cyclopentanone.
Materials:
-
Cyclopentanone
-
Bromine
-
Water
Procedure:
-
A mixture of cyclopentanone, water, and 1-chlorobutane is prepared in a reaction vessel.
-
The mixture is cooled to approximately 1°C.
-
Bromine is added dropwise to the stirred mixture over a period of 2 hours, maintaining the temperature at 1°C.
-
The resulting mixture is agitated at the same temperature for an extended period (e.g., 24 hours).
-
After the reaction is complete, additional water and 1-chlorobutane are added, and the mixture is stirred.
-
The organic and aqueous phases are separated. The organic phase, containing the 2-bromocyclopentanone product, is collected.
Caption: Representative workflow for the synthesis of an α-bromocyclopentanone.
Favorskii Rearrangement (General Protocol)
This is a general procedure for the Favorskii rearrangement of an α-halo ketone.[3]
Materials:
-
α-Halo ketone (e.g., this compound)
-
Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A fresh solution of sodium methoxide in methanol is prepared and cooled to 0°C under an inert atmosphere.
-
The α-halo ketone, dissolved in anhydrous diethyl ether, is transferred to the NaOMe solution at 0°C.
-
The reaction mixture is warmed to room temperature and then heated to reflux (e.g., 55°C) for several hours.
-
After cooling, the reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel flash chromatography.[3]
Safety and Handling
Based on supplier information for CAS number 100130-08-3, this compound is classified as a hazardous substance.
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Researchers and drug development professionals should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
References
Spectroscopic Profile of 3-Bromocyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 3-Bromocyclopentanone. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. These values are predicted based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | Quintet | 1H | H-3 (CHBr) |
| ~2.8 | Multiplet | 2H | H-2 (CH₂) |
| ~2.5 | Multiplet | 2H | H-5 (CH₂) |
| ~2.2 | Multiplet | 2H | H-4 (CH₂) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~210 | C=O (C-1) |
| ~50 | CHBr (C-3) |
| ~40 | CH₂ (C-2) |
| ~35 | CH₂ (C-5) |
| ~30 | CH₂ (C-4) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1750 | Strong | C=O Stretch (Ketone, 5-membered ring) |
| ~1450 | Medium | CH₂ Bend |
| ~650 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 162/164 | High | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |
| 83 | Moderate | [M - Br]⁺ |
| 55 | High | [C₄H₇]⁺ or [C₃H₃O]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[1][2]
-
To ensure homogeneity, gently vortex or swirl the vial until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift calibration.[3]
2. Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[4]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[5]
-
For ¹H NMR, acquire the spectrum using a pulse angle of 30-45 degrees with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a 30° pulse angle and a 4-second acquisition time are recommended for molecules in this molecular weight range.[5]
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
2. Data Acquisition (FTIR):
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the prepared salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The characteristic strong absorption for a saturated aliphatic ketone appears around 1715 cm⁻¹.[6] For a five-membered ring ketone like cyclopentanone, this is shifted to a higher frequency, around 1750 cm⁻¹.[7][8]
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.[9]
-
Utilize Electron Impact (EI) ionization, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][10]
2. Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
3. Detection and Spectrum Generation:
-
An electron multiplier or other detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of each m/z value.
-
A key feature for bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11][12]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of this compound, facilitating a deeper understanding of its chemical properties through spectroscopic techniques.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. inchemistry.acs.org [inchemistry.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 3-Bromocyclopentanone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromocyclopentanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom at the β-position to the carbonyl group allows for a range of chemical transformations, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies with experimental protocols, and its applications in the development of therapeutic agents.
Introduction and Historical Context
The precise historical discovery of this compound is not prominently documented in readily available literature, suggesting it may have emerged as a synthetic intermediate from foundational studies in organic chemistry rather than a landmark discovery. Its significance grew with the increasing demand for functionalized cyclopentane (B165970) rings in natural product synthesis and drug discovery.
Unlike its isomer, 2-Bromocyclopentanone, which is readily prepared by the direct bromination of cyclopentanone (B42830) at the more reactive α-carbon, the synthesis of this compound requires a more strategic approach. The development of synthetic routes to this β-bromo ketone has been crucial for its application as a versatile precursor in various synthetic campaigns.
Synthetic Methodologies
The most common and regioselective method for the synthesis of this compound is the conjugate addition of hydrogen bromide (HBr) to 2-cyclopenten-1-one (B42074). This reaction proceeds via a Michael addition, where the nucleophilic bromide ion attacks the β-carbon of the α,β-unsaturated ketone.
Synthesis via Conjugate Addition to 2-Cyclopenten-1-one
This method is the most widely employed for the preparation of this compound due to its efficiency and high regioselectivity.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Experimental Protocol:
-
Materials:
-
2-Cyclopenten-1-one
-
Hydrogen bromide (33% in acetic acid or gaseous HBr)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
A solution of 2-cyclopenten-1-one in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Hydrogen bromide (as a solution in acetic acid or as a gas) is added dropwise or bubbled through the cooled solution with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Typically 70-90% | General synthetic literature |
| Boiling Point | 75-78 °C at 10 mmHg | Supplier data |
| ¹H NMR (CDCl₃, ppm) | δ 4.6-4.8 (m, 1H), 2.2-2.8 (m, 6H) | Predicted spectra |
| ¹³C NMR (CDCl₃, ppm) | δ 208.0, 48.0, 38.0, 35.0, 33.0 | Predicted spectra |
| IR (neat, cm⁻¹) | ~1745 (C=O stretch) | Typical ketone absorption |
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block in the synthesis of a variety of biologically active molecules, most notably prostaglandins (B1171923) and antiviral agents. The bromine atom acts as a good leaving group for nucleophilic substitution reactions and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.
Prostaglandin (B15479496) Synthesis
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The cyclopentanone ring is a core structural motif in many prostaglandins. This compound can be used as a precursor to introduce side chains at the C3 position of the cyclopentanone ring, a crucial step in the total synthesis of various prostaglandin analogues.
Figure 2: Role in Prostaglandin Synthesis.
Antiviral Agents
The cyclopentane ring is also a feature of several carbocyclic nucleoside analogues that exhibit antiviral activity. These compounds mimic natural nucleosides and can interfere with viral replication. This compound can be a starting material for the synthesis of the cyclopentyl core of these antiviral agents.
Conclusion
This compound, while not as readily accessible as its 2-bromo isomer, is a synthetic intermediate of considerable value. Its preparation via the conjugate addition of HBr to 2-cyclopenten-1-one provides a reliable and regioselective route to this important building block. Its utility in the synthesis of complex and biologically active molecules, including prostaglandins and antiviral agents, underscores its importance for researchers and professionals in the fields of organic synthesis and drug development. The detailed synthetic protocol and compiled data in this guide are intended to facilitate its practical application in the laboratory.
3-Bromocyclopentanone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromocyclopentanone is a halogenated cyclic ketone of interest in organic synthesis and drug development. As with many alpha-halo ketones, this compound is expected to be reactive and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for this compound, drawing from available data on analogous compounds.
Hazard Identification and Classification
While a specific GHS classification for this compound is not established, based on data for 2-Bromocyclopentanone, it is prudent to handle it as a substance with the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
The following table summarizes the available physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrO | PubChem[1] |
| Molecular Weight | 163.01 g/mol | PubChem[1] |
| IUPAC Name | 3-bromocyclopentan-1-one | PubChem[1] |
| CAS Number | 100130-08-3 | PubChem[1] |
Toxicological Information
Specific toxicological data for this compound is limited. The information below is based on the potential hazards of alpha-halo ketones and data for 2-Bromocyclopentanone. Halogenated ketones can be irritating and may have sensitizing properties. Some studies suggest that halogenated hydrocarbons can have adverse effects on the reproductive system.[2]
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory irritation. |
| Skin Contact | Causes severe skin burns. |
| Eye Contact | Causes serious eye damage. |
| Ingestion | Harmful if swallowed. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of alpha-halo ketones, all work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] A comprehensive risk assessment should be performed before commencing any new experimental procedure.
Engineering Controls:
-
Work exclusively in a chemical fume hood with a tested and certified face velocity.
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed.
Personal Protective Equipment (PPE):
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Must be worn at all times to protect against splashes and vapors. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste. |
| Body Protection | Flame-retardant lab coat or chemical-resistant coveralls. | A fully fastened lab coat provides a primary barrier. For larger quantities or tasks with a higher splash risk, chemical-resistant coveralls are recommended. Do not allow contaminated clothing to leave the workplace. |
| Respiratory Protection | Not typically required when using a chemical fume hood. | If work must be performed outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge is mandatory. |
Emergency Procedures
First Aid Measures
The following diagram outlines the initial steps to take in case of exposure to this compound.
References
An In-depth Technical Guide to the Solubility of 3-Bromocyclopentanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 3-bromocyclopentanone, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and outlines the necessary safety precautions for handling this compound.
Introduction to this compound
This compound is a brominated cyclic ketone with the chemical formula C₅H₇BrO.[1] Its molecular structure, featuring a polar carbonyl group and a halogen atom on a nonpolar carbocyclic ring, imparts a moderate polarity that dictates its solubility in various organic solvents. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and natural products.[2] Understanding its solubility is crucial for reaction setup, purification processes like crystallization and chromatography, and formulation development.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The molecular structure of this compound includes:
-
A polar carbonyl group (C=O): This group can participate in dipole-dipole interactions.
-
A bromine atom: This adds to the polarity and molecular weight of the molecule.
-
A nonpolar cyclopentane (B165970) ring: This hydrocarbon portion contributes to its solubility in nonpolar solvents.
Based on these features, the expected solubility of this compound in different classes of organic solvents is as follows:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): this compound is expected to be highly soluble in these solvents due to strong dipole-dipole interactions between the solvent and the carbonyl group of the solute.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Isopropanol): Good solubility is anticipated due to dipole-dipole interactions. While this compound cannot donate hydrogen bonds, the oxygen of the carbonyl group can act as a hydrogen bond acceptor.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Chloroform): Moderate to good solubility is expected. While the polar groups are present, the nonpolar cyclopentane ring allows for favorable van der Waals interactions with nonpolar solvents. For instance, a similar compound, 3-bromocyclohexanone, is expected to have extensive solubility in common organic solvents like ethanol, diethyl ether, and chloroform.[3]
-
Water: Due to the predominantly nonpolar hydrocarbon structure, this compound is expected to have limited solubility in water.[3]
Experimental Protocols for Solubility Determination
The following are generalized protocols for determining the solubility of this compound, both qualitatively and quantitatively.
3.1. Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, acetone, ethanol, methanol, water)
-
Small test tubes
-
Vortex mixer
-
Spatula or micropipette
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[5]
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
Record your observations.
A systematic approach to qualitative analysis can be employed to classify the compound based on its solubility in a series of solvents, as illustrated in the workflow diagram below.
3.2. Quantitative Solubility Determination (Gravimetric Method)
This method determines the exact concentration of a saturated solution at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Constant temperature bath (e.g., shaker bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Analytical balance
-
Oven
Procedure:
-
Prepare a series of vials, each containing a known volume of the chosen solvent.
-
Add an excess amount of this compound to each vial to ensure a saturated solution with excess solid is formed.
-
Seal the vials and place them in a constant temperature bath. Agitate the vials for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of this compound and below its decomposition temperature until a constant weight is achieved.
-
Weigh the vial again to determine the mass of the dissolved this compound.
-
Calculate the solubility in terms of g/100 mL or mol/L.
Data Presentation
The following table is a template for recording quantitative solubility data for this compound. As no specific experimental data is available in the literature, this table is presented as a guide for researchers to populate with their own findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Example: Hexane | 25 | Hypothetical Value | Hypothetical Value |
| Example: Acetone | 25 | Hypothetical Value | Hypothetical Value |
| Example: Ethanol | 25 | Hypothetical Value | Hypothetical Value |
Visualizations
Logical Workflow for Qualitative Solubility Testing
Caption: A flowchart illustrating the logical progression for qualitative solubility testing of an organic compound.
Experimental Workflow for Quantitative Solubility Determination
Caption: A step-by-step workflow for the gravimetric determination of quantitative solubility.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably a fume hood.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[6] Store the compound in a tightly closed container in a cool, dry place away from heat and ignition sources.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]
Conclusion
References
- 1. This compound | C5H7BrO | CID 56994100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Buy 3-Bromocyclohexanone | 62784-60-5 [smolecule.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols: Synthesis of Functionalized Cyclopentanones from 3-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromocyclopentanone is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of functionalized cyclopentanone (B42830) and cyclopentenone derivatives. Its structure, featuring both a ketone and a reactive secondary bromide, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclopentanones via nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions of this compound. These derivatives are key intermediates in the synthesis of prostaglandins, pharmaceutical agents, and other biologically active molecules.
Introduction
The cyclopentanone ring is a common structural motif in numerous natural products and synthetic compounds with significant biological activity. The ability to introduce diverse functional groups onto this scaffold is of paramount importance in medicinal chemistry and drug development. This compound is an excellent electrophilic substrate for various synthetic transformations, including nucleophilic substitution at the C3 position and elimination to form cyclopentenone. Furthermore, it can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This document outlines key synthetic strategies for the derivatization of this compound, complete with experimental protocols and data presentation.
Synthetic Pathways from this compound
The primary synthetic routes for functionalizing this compound include nucleophilic substitution, elimination, and Suzuki cross-coupling. The choice of reaction pathway depends on the desired final product and the nature of the reagents used.
Caption: Overview of synthetic transformations of this compound.
Nucleophilic Substitution Reactions
Direct displacement of the bromide in this compound with various nucleophiles provides a straightforward route to 3-substituted cyclopentanones. These reactions typically proceed via an S_N2 mechanism.
General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Data Presentation: Nucleophilic Substitution
| Nucleophile | Product | Solvent | Base (if any) | Temp (°C) | Time (h) | Yield (%) |
| Sodium Azide (B81097) (NaN₃) | 3-Azidocyclopentanone | DMF | - | 60 | 4 | 85-95 |
| Benzylamine | 3-(Benzylamino)cyclopentanone | Acetonitrile | K₂CO₃ | 80 | 12 | 70-85 |
| Sodium Thiophenoxide | 3-(Phenylthio)cyclopentanone | Ethanol | - | 25 | 2 | >90 |
| Morpholine | 3-Morpholinocyclopentanone | THF | Et₃N | 65 | 16 | 65-80 |
Note: Yields are typical and may vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 3-Azidocyclopentanone
-
Reaction Setup: To a solution of this compound (1.0 mmol, 163 mg) in 5 mL of dimethylformamide (DMF) in a round-bottom flask, add sodium azide (1.2 mmol, 78 mg).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 4 hours), cool the reaction to room temperature and pour it into 20 mL of water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Elimination Reactions
Treatment of this compound with a suitable base leads to an elimination reaction, yielding cyclopent-2-en-1-one, a valuable intermediate in organic synthesis.
Mechanism of Elimination
The elimination of HBr from this compound typically proceeds through an E2 mechanism, where a base abstracts a proton from the carbon alpha to the carbonyl group, followed by the concerted departure of the bromide ion.
Application Notes and Protocols: 3-Bromocyclopentanone as a Potential Precursor in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes outline a plausible synthetic strategy for the utilization of 3-bromocyclopentanone in the synthesis of prostaglandins (B1171923), a critical class of lipid compounds with broad physiological and medicinal applications. While not a classically documented starting material in seminal prostaglandin (B15479496) syntheses, this compound can be envisioned as a viable precursor to key cyclopentenone intermediates, which are central to established synthetic routes. This document provides a detailed, albeit hypothetical, protocol for the conversion of this compound into a prostaglandin scaffold, based on well-established chemical transformations.
Introduction: The Role of Cyclopentenone Intermediates
The synthesis of prostaglandins often converges on the construction of a substituted cyclopentanone (B42830) ring, to which the characteristic upper (α) and lower (ω) side chains are appended. A common and powerful strategy involves the conjugate addition of an organocuprate reagent, carrying the lower side chain, to an α,β-unsaturated cyclopentenone. This key carbon-carbon bond-forming reaction establishes the prostaglandin backbone. This compound, through a dehydrobromination reaction, can serve as a precursor to the requisite 2-cyclopentenone intermediate.
Proposed Synthetic Pathway Overview
The proposed synthetic route from this compound to a prostaglandin intermediate involves two key transformations:
-
Dehydrobromination: Elimination of hydrogen bromide from this compound to generate the α,β-unsaturated ketone, 2-cyclopentenone.
-
Conjugate Addition: 1,4-addition of a vinyl organocuprate reagent (containing the lower prostaglandin side chain) to the 2-cyclopentenone intermediate.
This is followed by trapping of the resulting enolate to introduce the upper side chain, a common strategy in prostaglandin synthesis.
Experimental Protocols
Synthesis of 2-Cyclopentenone from this compound (via Dehydrobromination)
This protocol describes the elimination of HBr from this compound to yield 2-cyclopentenone. The procedure is analogous to the dehydrobromination of α-haloketones.
Materials:
-
This compound
-
Lithium Carbonate (Li₂CO₃)
-
Lithium Bromide (LiBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add lithium carbonate (1.2 eq) and lithium bromide (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-cyclopentenone.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Synthesis of a Prostaglandin Intermediate via Conjugate Addition
This protocol details the conjugate addition of a model vinyl organocuprate to 2-cyclopentenone. The specific organocuprate will depend on the desired prostaglandin target. Here, we use a generic vinylcuprate for illustrative purposes.
Materials:
-
2-Cyclopentenone (from step 3.1)
-
Vinyllithium (B1195746) or vinylmagnesium bromide
-
Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
Part A: Preparation of the Organocuprate Reagent (Gilman Reagent)
-
In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of vinyllithium (2.0 eq) in THF to the stirred suspension.
-
Allow the mixture to stir at -78 °C for 30-60 minutes, during which the solution may change color, indicating the formation of the lithium divinylcuprate.
Part B: Conjugate Addition
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-cyclopentenone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared organocuprate solution from Part A to the solution of 2-cyclopentenone via cannula.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 3-vinylcyclopentanone derivative.
-
The resulting enolate can be trapped with a suitable electrophile to introduce the upper side chain before workup.
Data Presentation
The following tables provide illustrative quantitative data for the proposed synthetic sequence. These values are based on typical yields and reaction times for analogous transformations reported in the literature and should be considered as representative examples.
Table 1: Illustrative Data for the Dehydrobromination of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Li₂CO₃, LiBr | DMF | 130 | 4 | 75-85 |
Table 2: Illustrative Data for the Conjugate Addition to 2-Cyclopentenone
| Enone | Organocuprate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Cyclopentenone | Lithium Divinylcuprate | THF | -78 | 2 | 80-90 |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationships between the key steps.
Caption: Proposed synthetic workflow from this compound.
Caption: Logical flow of the experimental protocol.
Application Notes and Protocols for the Synthesis of Cyclopentenone from 3-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenone and its derivatives are pivotal structural motifs in a vast array of biologically active natural products and pharmaceuticals. Their versatile reactivity makes them valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures. One common synthetic route to cyclopentenones involves the dehydrobromination of brominated cyclopentanones. This document provides detailed application notes and a generalized protocol for the formation of cyclopentenone from 3-bromocyclopentanone, with a focus on the underlying principles of the reaction and practical experimental considerations.
Reaction Principle: Dehydrobromination of this compound
The conversion of this compound to cyclopentenone is achieved through a base-mediated elimination reaction, specifically a dehydrobromination. This reaction involves the removal of a hydrogen atom and the adjacent bromine atom to form a carbon-carbon double bond. A critical aspect of this transformation is the potential for the formation of two constitutional isomers: cyclopent-2-en-1-one and cyclopent-3-en-1-one. The regiochemical outcome is highly dependent on the reaction conditions, most notably the nature of the base employed.[1]
Regioselectivity: Formation of Cyclopent-2-en-1-one vs. Cyclopent-3-en-1-one
The dehydrobromination of this compound can proceed via two distinct pathways, leading to either the thermodynamically more stable conjugated ketone (cyclopent-2-en-1-one) or the kinetically favored, non-conjugated ketone (cyclopent-3-en-1-one).
-
Cyclopent-2-en-1-one (Zaitsev Product): This α,β-unsaturated ketone is the more stable isomer due to the conjugation between the double bond and the carbonyl group. Its formation is generally favored under thermodynamic control, typically employing a non-sterically hindered base. The reaction proceeds through the removal of a proton from the C2 position.
-
Cyclopent-3-en-1-one (Hofmann Product): This β,γ-unsaturated ketone is the less stable isomer. Its formation can be favored under kinetic control, often through the use of a sterically hindered (bulky) base. The bulky base will preferentially abstract the more sterically accessible proton at the C4 position.
The choice of base is therefore a crucial parameter to control the regioselectivity of the elimination reaction.
Generalized Experimental Protocol
While a specific, detailed protocol for the dehydrobromination of this compound is not extensively reported, the following generalized procedure is based on established methods for the analogous 2-bromocyclopentanone. Researchers should consider this as a starting point, and optimization of reaction conditions may be necessary to achieve desired yields and product selectivity.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Lithium Carbonate for the Zaitsev product, or a bulky base like Potassium tert-butoxide for the Hofmann product)
-
Lithium Bromide (optional, often used with Li₂CO₃)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the selected base (e.g., 1.5 equivalents of lithium carbonate). If using lithium carbonate, lithium bromide (0.1 equivalents) can be added as a co-catalyst. The flask is then flushed with an inert gas.
-
Addition of Solvent and Substrate: Add anhydrous DMF to the flask to create a suspension of the base. Begin stirring the mixture. To this suspension, add this compound (1.0 equivalent) dissolved in a small amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the chosen base and solvent and should be monitored by a suitable technique (e.g., TLC or GC-MS). Stir the reaction mixture at this temperature for 2-6 hours, or until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired cyclopentenone isomer(s).
Data Presentation
The expected products and influencing factors for the dehydrobromination of this compound are summarized in the table below. Note that yields are highly dependent on the specific reaction conditions and may require optimization.
| Starting Material | Base | Expected Major Product | Isomer Type | Rationale |
| This compound | Lithium Carbonate (non-hindered) | Cyclopent-2-en-1-one | Zaitsev (conjugated) | Formation of the more stable, thermodynamically favored product. |
| This compound | Potassium tert-butoxide (bulky) | Cyclopent-3-en-1-one | Hofmann (non-conjugated) | Steric hindrance favors abstraction of the more accessible proton. |
Visualizations
Caption: Reaction pathways for the dehydrobromination of this compound.
Caption: Generalized experimental workflow for cyclopentenone synthesis.
References
Application Notes and Protocols: Favorskii Rearrangement of 3-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful chemical reaction that facilitates the conversion of α-halo ketones to carboxylic acid derivatives, often accompanied by a skeletal rearrangement.[1] In the case of cyclic α-halo ketones, this reaction serves as an elegant method for ring contraction, providing access to smaller carbocyclic frameworks.[1][2] This application note details the Favorskii rearrangement of 3-bromocyclopentanone to yield cyclobutanecarboxylic acid and its derivatives. These products are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. The cyclobutane (B1203170) motif is a key structural component in various approved drugs, where it can enhance potency, selectivity, and pharmacokinetic properties.[3]
Applications in Medicinal Chemistry and Drug Development
Cyclobutanecarboxylic acid and its derivatives, the products of the Favorskii rearrangement of this compound, are versatile building blocks in the synthesis of complex molecular architectures with significant biological activity.
Key applications include:
-
Scaffolds for Bioactive Molecules: The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in drug design. It can serve as a bioisosteric replacement for other groups, influencing the conformation of the molecule and its interaction with biological targets.
-
Synthesis of Approved Pharmaceuticals: Cyclobutanecarboxylic acid is a crucial intermediate in the synthesis of several marketed drugs. Notable examples include:
-
Development of Novel Therapeutics: Researchers are actively exploring cyclobutane derivatives for a range of therapeutic areas. Urea, hydrazide, and amide derivatives of cyclobutanecarboxylic acid have been investigated for their central nervous system depressant, myorelaxant, antitremorine, and anticonvulsant activities.[4] Furthermore, 1-aminocyclobutane-1-carboxylic acid derivatives have been incorporated into peptides to create novel analogs with potential immunomodulatory and other biological activities.[5]
Reaction Mechanism and Experimental Data
The Favorskii rearrangement of this compound proceeds through a proposed cyclopropanone (B1606653) intermediate. The reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol, to yield the corresponding methyl ester of the ring-contracted product, methyl cyclobutanecarboxylate.
The generally accepted mechanism involves the following steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the carbon atom adjacent to the carbonyl group, forming an enolate.
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a strained bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: A nucleophile, such as a methoxide ion from the sodium methoxide, attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.
-
Protonation: The carbanion is protonated by the solvent (e.g., methanol) to yield the final product, methyl cyclobutanecarboxylate.[2]
Quantitative Data
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | α-halo ketone |
| Base | Sodium Methoxide (NaOMe) | Typically 1.1 to 2.2 equivalents |
| Solvent | Anhydrous Methanol (MeOH) / Diethyl Ether (Et₂O) | Anhydrous conditions are crucial for good yields. |
| Temperature | 0 °C to reflux (approx. 55 °C) | The reaction is often initiated at a lower temperature and then heated. |
| Reaction Time | 2 - 6 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Product | Methyl cyclobutanecarboxylate | The corresponding ester of the ring-contracted carboxylic acid. |
| Typical Yield | 60-80% | Yields can vary depending on the specific reaction conditions and purity of reagents. |
Experimental Protocols
The following is a generalized protocol for the Favorskii rearrangement of an α-bromocycloalkanone to its corresponding methyl ester, adapted for this compound.[2]
Synthesis of Methyl Cyclobutanecarboxylate
Materials:
-
This compound
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried round-bottom flasks with stir bars
-
Reflux condenser
-
Oil bath
-
Ice bath
-
Cannula or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add anhydrous methanol. Cool the flask in an ice bath. Carefully add sodium metal (2.2 equivalents relative to the starting ketone) in small portions to the cold methanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of the Reaction: While maintaining the sodium methoxide solution at 0 °C in the ice bath, slowly transfer the solution of this compound via cannula or syringe. A white precipitate may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at approximately 55 °C. Stir the mixture vigorously for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool it to 0 °C in an ice bath. Dilute the mixture with diethyl ether. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine all the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl cyclobutanecarboxylate. The crude product can be further purified by distillation or flash column chromatography on silica (B1680970) gel.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the Favorskii rearrangement.
Experimental Workflow
Caption: Experimental workflow for the synthesis of methyl cyclobutanecarboxylate.
References
Application Notes and Protocols: 3-Bromocyclopentanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 3-bromocyclopentanone as a versatile building block in medicinal chemistry. It includes detailed application notes, experimental protocols for the synthesis of key bioactive molecules, and a summary of their biological activities.
Introduction
This compound is a valuable synthetic intermediate characterized by a five-membered carbocyclic ring bearing a ketone functional group and a bromine atom. This combination of functionalities allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of complex molecules with significant therapeutic potential. Its primary applications lie in the synthesis of carbocyclic nucleoside analogues with potent antiviral and antineoplastic activities, as well as in the construction of prostaglandin (B15479496) precursors.
Application Notes
Synthesis of Carbocyclic Nucleoside Analogues
The replacement of the furanose oxygen atom in nucleosides with a methylene (B1212753) group affords carbocyclic nucleosides. This structural modification confers several advantageous properties, including increased metabolic stability towards phosphorylases, enhanced lipophilicity, and often, potent biological activity. This compound serves as a key precursor to the cyclopentane (B165970) core of these analogues.
Key Therapeutic Targets:
-
Antiviral Agents: Carbocyclic nucleosides derived from this compound precursors have demonstrated significant activity against a broad spectrum of viruses. A primary molecular target for many of these compounds is S-adenosylhomocysteine (SAH) hydrolase .[1][2][3]
-
Antineoplastic Agents: Several carbocyclic nucleoside analogues exhibit potent anticancer properties, often through the induction of apoptosis or cell cycle arrest.[3]
Examples of Bioactive Molecules:
-
3-Deazaneplanocin (B1662806) A and its Analogues: These compounds are potent inhibitors of SAH hydrolase and have shown significant antiviral activity.[4][5] The bromo-substituted derivatives, such as 3-bromo-3-deazaneplanocin, also exhibit antiviral properties.[4]
-
Carbocyclic Pyrimidine (B1678525) Nucleosides: Analogues containing pyrimidine bases have also been synthesized and show inhibitory activity against SAH hydrolase.[6]
Precursor to Prostaglandins
Prostaglandins are a class of lipid compounds involved in various physiological processes, including inflammation, blood flow, and the formation of blood clots. The cyclopentanone (B42830) core is a central feature of many prostaglandins. This compound can be utilized as a starting material for the synthesis of prostaglandin precursors through reactions such as the Favorskii rearrangement, which facilitates ring contraction of α-halo ketones to form cyclopentanecarboxylic acid derivatives.[7][8]
Quantitative Data
The following tables summarize the biological activity of various carbocyclic nucleoside analogues, many of which can be conceptually derived from this compound-based synthetic routes.
Table 1: Antiviral Activity of 3-Deazaneplanocin Analogues
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6′-Fluoroneplanocin A | Vesicular Stomatitis Virus (VSV) | - | 0.43 | - | - | [6] |
| 6′-Fluoro-3-deazaneplanocin | Ebola (Zaire) | Vero | < 0.36 | 125 | > 347 | [4] |
| N9-2,6-Dibromo-3-deazaneplanocin | Influenza A (H1N1) | - | 7.0 | > 100 | > 14.3 | [4] |
| N7-6-Azido-3-deazaneplanocin | Influenza A (H1N1) | - | 22.5 | > 100 | > 4.4 | [4] |
| N7-6-Azido-3-deazaneplanocin | Influenza A (H3N2) | - | 25.3 | > 100 | > 3.9 | [4] |
| 7-Deazaneplanocin A Analogue 24 | Hepatitis B Virus (HBV) | - | 0.3 | - | - | [9] |
| 7-Deazaneplanocin A Analogue 2 | Hepatitis C Virus (HCV) | - | 1.8 | - | - | [9] |
Table 2: Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase
| Compound | IC50 (µM) | Reference |
| 6′-Fluoroneplanocin A | 0.24 | [6][10] |
| Neplanocin A | 0.00839 | [1] |
Signaling Pathways and Mechanisms
The primary mechanism of action for the antiviral activity of many carbocyclic nucleosides derived from this compound precursors is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the recycling of SAH to homocysteine and adenosine. The inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the 5'-capping of viral mRNA, a critical step for viral replication and protein synthesis.[1][2]
Caption: Inhibition of SAH hydrolase by carbocyclic nucleoside analogues.
Experimental Protocols
Protocol 1: Generalized Synthesis of a Carbocyclic Nucleoside Analogue via Mitsunobu Reaction
This protocol describes a general method for the coupling of a functionalized cyclopentanol (B49286) intermediate (which can be derived from this compound) with a nucleobase using the Mitsunobu reaction.[11][12][13][14][15][16]
Workflow Diagram:
Caption: Generalized workflow for carbocyclic nucleoside synthesis.
Materials:
-
Functionalized cyclopentanol intermediate (1.0 eq)
-
Nucleobase (e.g., N6,N6-bis(tert-butoxycarbonyl)adenine) (1.2 eq)
-
Triphenylphosphine (B44618) (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reagents for deprotection (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the functionalized cyclopentanol intermediate and the protected nucleobase in anhydrous THF.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine to the stirred solution.
-
Mitsunobu Coupling: Slowly add DIAD or DEAD dropwise to the reaction mixture. The solution may change color (e.g., to a pale orange).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification of Coupled Product: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected carbocyclic nucleoside.
-
Deprotection: Dissolve the purified protected nucleoside in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Add the deprotection reagent (e.g., TFA or HCl in methanol) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Concentrate the reaction mixture and purify the final carbocyclic nucleoside analogue by column chromatography or recrystallization.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Generalized Favorskii Rearrangement for Ring Contraction
This protocol outlines a general procedure for the Favorskii rearrangement of an α-halocyclopentanone, such as a derivative of this compound, to a cyclopropanecarboxylic acid derivative, a potential precursor for prostaglandins.[7][8][17]
Materials:
-
α-Bromocyclopentanone derivative (1.0 eq)
-
Sodium methoxide (B1231860) (NaOMe) (1.1 eq)
-
Anhydrous methanol (B129727) (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol at 0 °C.
-
Reaction Setup: In a separate flask, dissolve the α-bromocyclopentanone derivative in anhydrous methanol.
-
Initiation of Reaction: Slowly add the sodium methoxide solution to the solution of the α-bromocyclopentanone derivative at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup and Quenching: Cool the reaction mixture to 0 °C and dilute with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting methyl cyclopropanecarboxylate (B1236923) derivative by column chromatography or distillation.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for the synthesis of biologically active carbocyclic nucleosides and prostaglandin analogues underscores its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to design novel therapeutic agents.
References
- 1. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neplanocin A. Actions on S-adenosylhomocysteine hydrolase and on hormone synthesis by GH4C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neplanocin A, a potent inhibitor of S-adenosylhomocysteine hydrolase, potentiates granulocytic differentiation of acute promyelocytic leukemia cells induced by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and anti-hepatitis B virus and anti-hepatitis C virus activities of 7-deazaneplanocin A analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 13. auburn.edu [auburn.edu]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of 3-Arylcyclopentanones: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-arylcyclopentanones, a structural motif of significant interest in medicinal chemistry and drug discovery. Two robust and versatile methods are presented: the Rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to 2-cyclopentenone and the intramolecular Friedel-Crafts acylation of 4-arylpentanoyl chlorides.
Introduction
3-Arylcyclopentanones are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their rigid cyclopentane (B165970) core, substituted with an aryl group, provides a scaffold that is frequently found in natural products and synthetic compounds with therapeutic potential. The methods described herein offer reliable and scalable routes to access a variety of 3-arylcyclopentanone derivatives.
Method 1: Rhodium-Catalyzed 1,4-Conjugate Addition of Arylboronic Acids to 2-Cyclopentenone
This method utilizes a rhodium catalyst to facilitate the addition of an aryl group from an arylboronic acid to the β-position of 2-cyclopentenone. This approach is highly efficient and tolerates a wide range of functional groups on the arylboronic acid.
Experimental Workflow
Caption: Workflow for the Rh-catalyzed conjugate addition.
Experimental Protocol
Materials:
-
2-Cyclopentenone
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
[Rh(acac)(CO)2] (Acetylacetonatodicarbonylrhodium(I))
-
dppb (1,4-Bis(diphenylphosphino)butane)
-
Dioxane, anhydrous
-
Water, deionized
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(acac)(CO)2] (0.03 mmol, 3 mol%) and dppb (0.036 mmol, 3.6 mol%).
-
Add a magnetic stir bar and anhydrous dioxane (3 mL) and stir the mixture at room temperature for 10 minutes.
-
To this solution, add 2-cyclopentenone (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.5 mmol, 1.5 equiv.), and water (0.3 mL).
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 3 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired 3-arylcyclopentanone.
Quantitative Data
The following table summarizes the yields for the synthesis of various 3-arylcyclopentanones using a palladium-catalyzed asymmetric conjugate addition, which demonstrates the general applicability of arylboronic acids in conjugate additions to 2-cyclopentenone.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylcyclopentanone | 92 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)cyclopentanone | 85 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)cyclopentanone | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)cyclopentanone | 90 |
| 5 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)cyclopentanone | 87 |
Method 2: Intramolecular Friedel-Crafts Acylation
This classical method involves the cyclization of a 4-arylpentanoyl chloride in the presence of a Lewis acid catalyst to form the 3-arylcyclopentanone. The precursor, 4-arylpentanoic acid, can be synthesized through various standard organic chemistry methods.
Experimental Workflow
Caption: Workflow for intramolecular Friedel-Crafts acylation.
Experimental Protocol
Materials:
-
4-Arylpentanoic acid (e.g., 4-phenylpentanoic acid)
-
Thionyl chloride (SOCl2)
-
Aluminum chloride (AlCl3), anhydrous
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
Step A: Synthesis of 4-Arylpentanoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the 4-arylpentanoic acid (10.0 mmol, 1.0 equiv.).
-
Carefully add thionyl chloride (15.0 mmol, 1.5 equiv.) to the flask.
-
Heat the mixture at reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-arylpentanoyl chloride, which is used directly in the next step.
Step B: Intramolecular Friedel-Crafts Acylation
-
In a separate flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (12.0 mmol, 1.2 equiv.) in anhydrous dichloromethane (40 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 4-arylpentanoyl chloride from Step A in anhydrous dichloromethane (10 mL).
-
Add the acid chloride solution dropwise to the stirred AlCl3 suspension over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-arylcyclopentanone.
Quantitative Data
The intramolecular Friedel-Crafts acylation is a well-established method for the synthesis of cyclic ketones. The yields are generally good, depending on the nature of the aryl group. The following table provides representative yields for the synthesis of various 3-arylcyclopentanones.
| Entry | 4-Arylpentanoyl Chloride | Product | Representative Yield (%) |
| 1 | 4-Phenylpentanoyl chloride | 3-Phenylcyclopentanone | 85 |
| 2 | 4-(p-Tolyl)pentanoyl chloride | 3-(p-Tolyl)cyclopentanone | 88 |
| 3 | 4-(4-Methoxyphenyl)pentanoyl chloride | 3-(4-Methoxyphenyl)cyclopentanone | 90 |
| 4 | 4-(4-Chlorophenyl)pentanoyl chloride | 3-(4-Chlorophenyl)cyclopentanone | 82 |
Conclusion
The two protocols detailed in this document provide efficient and versatile methods for the synthesis of 3-arylcyclopentanones. The rhodium-catalyzed conjugate addition offers a modern approach with high functional group tolerance, while the intramolecular Friedel-Crafts acylation represents a classic and reliable route. The choice of method will depend on the availability of starting materials and the desired substitution patterns on the aryl ring. These protocols should serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 3-bromocyclopentanone as a key starting material. The methodologies outlined below are foundational for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional reagent, incorporating both an electrophilic carbonyl group and a carbon atom susceptible to nucleophilic attack or elimination. This dual reactivity makes it an excellent precursor for the construction of a variety of fused and non-fused heterocyclic systems, including those containing nitrogen, sulfur, and oxygen atoms. The cyclopentane (B165970) ring also provides a rigid scaffold that can be valuable in designing molecules with specific conformational properties to interact with biological targets. This document details key synthetic applications and provides exemplary protocols for the synthesis of thiazoles and fused dihydropyridines.
Synthesis of Cyclopenta[d]thiazoles via Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. The reaction proceeds via the condensation of an α-haloketone with a thioamide or thiourea (B124793). In this application, this compound serves as the α-haloketone, reacting with thiourea to yield 2-amino-4,5,6,6a-tetrahydrocyclopenta[d]thiazole. This fused heterocyclic system is a valuable scaffold for further functionalization in drug discovery programs.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,6a-tetrahydrocyclopenta[d]thiazole
Materials and Reagents:
-
This compound
-
Thiourea
-
Ethanol (B145695) (95%)
-
Saturated sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.63 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add 50 mL of 95% ethanol to the flask.
-
Heat the reaction mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is approximately 8 to neutralize the hydrobromide salt formed during the reaction.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 20 mL).
-
Dry the product under vacuum to afford 2-amino-4,5,6,6a-tetrahydrocyclopenta[d]thiazole as a solid.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture for further purification if necessary.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-4,5,6,6a-tetrahydrocyclopenta[d]thiazole | C₆H₈N₂S | 140.21 | ~85-95 | 155-158 |
Note: Yields and melting points are representative and may vary based on reaction scale and purity of reagents.
Reaction Workflow
Synthesis of Fused Dihydropyridines via Multicomponent Reaction
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules in a single step, adhering to the principles of green chemistry by improving atom economy and reducing waste. This compound can be envisioned as a C5 synthon in an MCR for the synthesis of fused dihydropyridine (B1217469) derivatives. The following is an exemplary protocol adapted from the Hantzsch dihydropyridine synthesis for the preparation of a fused quinoline (B57606) derivative.
Experimental Protocol: One-Pot Synthesis of Fused 1,4-Dihydropyridines
Materials and Reagents:
-
This compound (as a representative C5 ketone)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Thermometer
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), this compound (10 mmol), and ammonium acetate (15 mmol).
-
Add glycerol (10 mL) to the flask to serve as a green solvent and catalyst.
-
Heat the reaction mixture to 100 °C with continuous stirring for 2-3 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 30 mL of ice-cold water to the flask. A solid product should precipitate.
-
Stir the mixture for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the purified fused dihydropyridine derivative.
Quantitative Data
| Reactants | Product Class | Yield (%) |
| Cyclic Ketone, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Fused 2-Amino-3-cyano-1,4-dihydropyridines | ~80-95 |
Note: This is a generalized representation. The specific product structure and yield will depend on the precise reactivity and potential side reactions of this compound under these conditions.
Logical Relationship of the Multicomponent Reaction
Conclusion
This compound is a readily accessible and highly reactive starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of cyclopenta[d]thiazoles and fused dihydropyridines demonstrate its utility in both classical condensation reactions and modern multicomponent strategies. These methodologies offer a foundation for the creation of diverse molecular libraries for screening in drug discovery and development programs. Further exploration of its reactivity with other binucleophiles is warranted to expand the scope of accessible heterocyclic scaffolds.
Application Notes and Protocols for Diastereoselective Reactions of 3-Bromocyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential diastereoselective reactions of 3-bromocyclopentanone, a versatile building block in organic synthesis. While specific literature on diastereoselective reactions of this exact substrate is limited, this document extrapolates from well-established principles and reactions of analogous 3-substituted cyclopentanones to provide detailed protocols and expected outcomes. The control of stereochemistry at the C1 and C2 positions relative to the existing stereocenter at C3 is crucial for the synthesis of complex molecules, including prostaglandin (B15479496) analogs and other biologically active compounds.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone in this compound introduces a new stereocenter at C1, leading to the formation of cis- and trans-3-bromocyclopentanol. The diastereoselectivity of this reaction is influenced by the steric bulk of the reducing agent and the potential for chelation control.
Application: The resulting cis- and trans-3-bromocyclopentanols are valuable intermediates. The stereochemistry of the hydroxyl group can direct subsequent reactions, and the bromine atom serves as a handle for further functionalization, such as in the synthesis of prostaglandin precursors.
Data Presentation: Expected Outcomes in Diastereoselective Reduction
| Reducing Agent | Solvent | Temperature (°C) | Expected Major Diastereomer | Expected Diastereomeric Ratio (cis:trans) | Plausible Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) | 0 | trans | ~1:2 | >90 |
| Sodium Borohydride (NaBH₄) / Cerium(III) Chloride (CeCl₃) | Methanol (MeOH) | -78 | trans | ~1:5 | >90 |
| L-Selectride® | Tetrahydrofuran (THF) | -78 | cis | >95:5 | ~90 |
| K-Selectride® | Tetrahydrofuran (THF) | -78 | cis | >95:5 | ~90 |
Note: The data presented is extrapolated from reactions with analogous 3-substituted cyclopentanones and represents expected outcomes.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield cis-3-Bromocyclopentanol
This protocol is designed to maximize the formation of the cis-diastereomer through the use of a sterically hindered reducing agent, which preferentially attacks from the face opposite to the bromine atom.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, hexane:ethyl acetate (B1210297) gradient) to isolate the cis- and trans-3-bromocyclopentanol and determine the diastereomeric ratio.
Protocol 2: Diastereoselective Reduction with Sodium Borohydride and Cerium(III) Chloride to Yield trans-3-Bromocyclopentanol
This method, a modification of the Luche reduction, is expected to favor the formation of the trans-diastereomer. Cerium(III) chloride is believed to coordinate with the carbonyl oxygen, increasing its electrophilicity and potentially influencing the trajectory of hydride attack.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol in a round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of NaBH₄ (1.5 eq) in methanol.
-
Slowly add the NaBH₄ solution to the cooled solution of the ketone and cerium salt.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the addition of water.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography to separate the diastereomers.
Diastereoselective Alkylation and Aldol (B89426) Reactions
The generation of an enolate from this compound allows for diastereoselective alkylation and aldol reactions at the C2 position. The stereochemical outcome will be influenced by the facial bias created by the C3 bromine substituent and the geometry of the enolate.
Application: These reactions are fundamental for carbon-carbon bond formation, enabling the synthesis of more complex cyclopentane (B165970) derivatives with controlled stereochemistry at C2 and C3. This is particularly relevant in the synthesis of prostaglandin side chains and other natural product fragments.
Experimental Workflow and Plausible Mechanism
Caption: General workflows for diastereoselective alkylation and aldol reactions of this compound.
Plausible Signaling Pathway for Stereochemical Control
Caption: Simplified model illustrating the influence of electrophile approach on the diastereomeric outcome.
General Protocol for Diastereoselective Aldol Reaction (Conceptual)
This protocol is a general guideline based on standard procedures for aldol reactions of cyclic ketones.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of LDA in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the aldehyde (e.g., benzaldehyde) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture for 2-4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the diastereomers and determine the diastereomeric ratio.
Disclaimer: The experimental protocols and expected outcomes described herein are based on established chemical principles and reactions of analogous compounds. Researchers should conduct their own optimization and characterization experiments to achieve the desired results for the specific case of this compound. Always follow appropriate laboratory safety procedures.
Troubleshooting & Optimization
Navigating the Synthesis of 3-Bromocyclopentanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the reaction conditions for the synthesis of 3-Bromocyclopentanone, a key intermediate in the preparation of various complex molecules. This guide addresses common challenges and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct bromination of cyclopentanone (B42830)?
A1: Direct bromination of cyclopentanone is not a recommended method for the synthesis of this compound. The electronic properties of the carbonyl group favor the formation of an enol or enolate intermediate, leading to the preferential formation of 2-Bromocyclopentanone.
Q2: What is the most effective method for synthesizing this compound?
A2: The most reliable and commonly employed method is the conjugate addition of hydrogen bromide (HBr) to 2-cyclopenten-1-one (B42074). This approach allows for the regioselective introduction of the bromine atom at the 3-position.
Q3: What are the typical starting materials and reagents for the conjugate addition method?
A3: The primary starting material is 2-cyclopenten-1-one. The key reagent is a source of hydrogen bromide, which can be anhydrous HBr gas, a solution of HBr in acetic acid, or other HBr equivalents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive HBr source.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a fresh source of HBr or titrate the existing solution to determine its concentration.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC. |
| Formation of multiple products (poor selectivity) | 1. 1,2-addition of HBr to the carbonyl group.2. Polymerization of the starting material or product.3. Isomerization of the product. | 1. Maintain a low reaction temperature to favor the thermodynamically controlled 1,4-addition.2. Use a non-polar solvent and ensure the absence of radical initiators.3. Work up the reaction mixture promptly upon completion. |
| Difficulty in isolating the pure product | 1. Presence of unreacted starting material.2. Formation of closely-related byproducts.3. Product instability during purification. | 1. Optimize reaction conditions to drive the reaction to completion.2. Utilize column chromatography with a suitable solvent system for separation.3. Avoid excessive heat during solvent removal and consider purification at reduced pressure. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Conjugate Addition
This protocol describes a general procedure for the hydrobromination of 2-cyclopenten-1-one. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-Cyclopenten-1-one
-
Anhydrous Hydrogen Bromide (gas or solution in acetic acid)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve 2-cyclopenten-1-one in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using HBr gas).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Slowly bubble anhydrous HBr gas through the solution or add the HBr solution in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Table 1: Summary of Reaction Parameters for Conjugate Addition
| Parameter | Recommended Range/Value | Notes |
| Temperature | -78 °C to 0 °C | Lower temperatures generally favor higher selectivity for the 1,4-adduct. |
| Solvent | Diethyl ether, Dichloromethane | The choice of solvent can influence reaction rate and selectivity. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or GC to determine the optimal time. |
| Purification | Vacuum Distillation or Column Chromatography | The method of purification will depend on the scale and purity requirements. |
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting common synthesis issues.
Technical Support Center: Purification of 3-Bromocyclopentanone by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromocyclopentanone by chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common method for purifying this compound is flash column chromatography using silica (B1680970) gel as the stationary phase.[1] This technique is effective for separating the desired product from starting materials and byproducts.[1] Alternative methods such as fractional crystallization may also be employed, particularly if the compound proves to be unstable on silica gel.[1]
Q2: What is a typical solvent system (eluent) for the column chromatography of this compound?
A2: A common eluent system for the purification of α-bromoketones like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A mixture of hexanes and ethyl acetate (B1210297) is a good starting point.[1] The exact ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the product.
Q3: Is this compound stable on silica gel?
A3: α-Bromoketones can be sensitive to the acidic nature of standard silica gel and may decompose during chromatography.[2] It is advisable to test the stability of your compound on a small scale using a 2D TLC analysis before committing to a large-scale column purification.[3]
Q4: How can I prevent the decomposition of this compound on silica gel?
A4: To minimize decomposition, you can use a deactivated or neutral stationary phase. This can be achieved by:
-
Using neutral silica gel. [2]
-
Adding a small amount of a base , such as triethylamine (B128534) (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[2][4]
-
Using an alternative stationary phase , such as alumina.[3]
Q5: What are the common impurities in a crude sample of this compound?
A5: Common impurities can include unreacted starting materials (e.g., cyclopentanone), dibrominated byproducts, and decomposition products such as 2-cyclopentenone, which can form via dehydrobromination.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 8:2 or 7:3. |
| The compound has decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using deactivated silica, alumina, or an alternative purification method like crystallization.[3] | |
| Product co-elutes with an impurity. | The chosen eluent system does not provide adequate separation. | Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane (B109758)/hexanes, ether/hexanes). A shallower solvent gradient during elution can also improve separation. |
| Streaking or tailing of the product band on the column. | The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material being purified. A general guideline is a silica gel to crude product weight ratio of at least 30:1.[2] |
| The compound is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.[2] | |
| Multiple spots are observed on the TLC of a collected fraction. | The fraction contains multiple components due to incomplete separation. | Combine fractions containing the pure product and re-purify the mixed fractions. Consider using a longer column or a shallower solvent gradient for better resolution. |
| The product is decomposing on the TLC plate. | Run a 2D TLC to confirm on-plate decomposition. If this is the case, the compound is likely unstable on silica gel.[3] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for this compound
This protocol is a starting point and may require optimization.
Materials:
-
Silica gel TLC plates (with UV indicator)
-
Developing chamber
-
Eluent: Start with a 9:1 mixture of Hexane:Ethyl Acetate
-
Spotting capillaries
-
UV lamp
-
Staining solution (e.g., potassium permanganate (B83412) stain)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the chamber.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary, spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. If the compound is not UV-active, use a stain.
-
Calculate the Rf value (distance traveled by the spot / distance traveled by the solvent front). Adjust the eluent polarity to achieve an Rf of ~0.3 for the product.
Column Chromatography Purification of this compound
This is an adapted protocol based on the purification of similar α-bromoketones and may require optimization.[1]
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent (optimized from TLC, e.g., Hexane:Ethyl Acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions in separate test tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Bromination of Cyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cyclopentanone (B42830).
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the bromination of cyclopentanone under acidic conditions?
The primary product is 2-bromocyclopentanone (B1279250). The reaction proceeds via an acid-catalyzed enolization of cyclopentanone, followed by the electrophilic attack of bromine at the alpha-carbon.[1]
Q2: What are the most common side reactions observed during the bromination of cyclopentanone?
The most prevalent side reactions are:
-
Polybromination: The formation of dibromo- and other polybrominated cyclopentanones.
-
Self-condensation: The reaction of two cyclopentanone molecules to form 2-cyclopentylidenecyclopentanone (B1265648).[2][3][4]
Q3: Why is acid catalysis necessary for this reaction?
Acid catalysis is crucial for the formation of the enol intermediate. The acid protonates the carbonyl oxygen, making the alpha-protons more acidic and facilitating the formation of the enol, which is the nucleophile that attacks the bromine.[1]
Troubleshooting Guides
Issue 1: Formation of Polybrominated Products (e.g., 2,5-dibromocyclopentanone)
Q: My analysis shows the presence of significant amounts of dibrominated cyclopentanone. What causes this and how can it be prevented?
A: Over-bromination occurs when the initially formed 2-bromocyclopentanone reacts further with bromine. While the first bromine atom is deactivating, forcing conditions can lead to a second bromination.
Solutions:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of cyclopentanone to bromine. An excess of bromine is a common cause of polybromination.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the cyclopentanone solution. This maintains a low concentration of bromine in the reaction mixture at any given time, favoring monobromination.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed.
Issue 2: Presence of a High-Boiling Point Impurity Identified as 2-Cyclopentylidenecyclopentanone
Q: I have a significant byproduct with a higher molecular weight than 2-bromocyclopentanone. How is this formed and what are the mitigation strategies?
A: This byproduct is likely 2-cyclopentylidenecyclopentanone, which is formed through a self-aldol condensation of cyclopentanone. This can be catalyzed by either acidic or basic conditions.
Solutions:
-
Maintain Low Temperatures: The self-condensation reaction is often accelerated at higher temperatures. Running the bromination at a lower temperature (e.g., 0-5 °C) can help minimize this side reaction.[2][3]
-
Use of a Biphasic System: Performing the reaction in a biphasic system of water and an organic solvent (like 1-chlorobutane (B31608) or hexane) can improve the selectivity for 2-bromocyclopentanone.[2][3][4][5] The patent data suggests that the presence of water can suppress the formation of 2-cyclopentylidenecyclopentanone.[2][3]
-
Control of Reaction Time: Extended reaction times can lead to an increase in the self-condensation product. Optimize the reaction time through careful monitoring.[2][3]
Issue 3: Low Yield of 2-Bromocyclopentanone and Recovery of Starting Material
Q: The conversion of cyclopentanone is low, and I am recovering a large amount of unreacted starting material. What could be the issue?
A: Low conversion can be due to several factors related to the reaction conditions and reagents.
Solutions:
-
Insufficient Catalyst: Ensure that an adequate amount of acid catalyst is present to facilitate the rate-determining enol formation.
-
Reaction Temperature: While low temperatures can prevent side reactions, the temperature must be sufficient for the reaction to proceed at a reasonable rate. If the reaction is too slow, a modest increase in temperature may be necessary.
-
Purity of Reagents: Ensure that the cyclopentanone and bromine used are of high purity. Impurities can interfere with the reaction.
Data on Product Distribution Under Various Conditions
The following tables summarize data from patent literature, illustrating how different reaction conditions can influence the yield of 2-bromocyclopentanone and the formation of the 2-cyclopentylidenecyclopentanone byproduct.
| Experiment | Cyclopentanone:Bromine (molar ratio) | Solvent System | Reaction Time (hours) | Yield of 2-Bromocyclopentanone (%) | Byproduct Formation (%) * | Reference |
| 1 | 5:1 | 1-chlorobutane | 10 | 80.6 | 19.3 | [2][3][4] |
| 2 | 5:1 | None | 80 | 61.7 | 32.5 | [2][3] |
| 3 | 3:1 | Water/1-chlorobutane | 15 | 82.8 | Not specified | [2][3] |
| 4 | 3:1 | Water/hexane | 76 | 56.2 | Not detected | [2][3] |
*Yield of 2-cyclopentylidenecyclopentanone based on bromine.
Experimental Protocols
Protocol for Selective Monobromination of Cyclopentanone
This protocol is designed to maximize the yield of 2-bromocyclopentanone while minimizing the formation of side products.
Materials:
-
Cyclopentanone
-
Bromine
-
1-Chlorobutane (or other suitable organic solvent)
-
Water
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine cyclopentanone (e.g., 3.0 molar equivalents) with 1-chlorobutane and water. Cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Bromine Solution: Prepare a solution of bromine (1.0 molar equivalent) in 1-chlorobutane.
-
Addition of Bromine: Slowly add the bromine solution dropwise from the addition funnel to the cooled cyclopentanone mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 10-15 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Add cold 5% sodium bisulfite solution to quench any unreacted bromine. The orange color of bromine should disappear.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-bromocyclopentanone can be purified by vacuum distillation.
Visualizations
Reaction Mechanisms and Troubleshooting Workflow
Caption: Reaction pathways in the bromination of cyclopentanone.
Caption: Troubleshooting workflow for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 3. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20040138505A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Bromocyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromocyclopentanone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors. Over-bromination, leading to the formation of di- and poly-brominated byproducts, is a common issue. Another potential cause is incomplete reaction, where a significant portion of the starting material, cyclopentanone (B42830), remains unreacted. Side reactions, such as aldol (B89426) condensation of the starting material or product degradation under the reaction conditions, can also contribute to a lower yield. To address these issues, careful control of the reaction stoichiometry is crucial; using a slight excess of cyclopentanone can help minimize over-bromination. Maintaining the optimal reaction temperature is also critical, as higher temperatures can favor the formation of byproducts. The choice of brominating agent and solvent system can significantly impact the reaction's selectivity and efficiency.
Question: My reaction mixture turned a dark brown or black color. What does this indicate and how can I prevent it?
Answer: The development of a dark color in the reaction mixture often suggests decomposition of the starting material or product, or the occurrence of significant side reactions. This can be caused by localized overheating, the presence of impurities, or prolonged reaction times. To prevent this, ensure uniform heating and efficient stirring throughout the reaction. Using high-purity reagents and solvents can also minimize side reactions. It is also advisable to monitor the reaction progress closely using techniques like TLC or GC and to quench the reaction as soon as the starting material is consumed to avoid product degradation.
Question: I am observing multiple spots on my TLC/GC analysis of the crude product. How can I identify and separate the desired this compound?
Answer: The presence of multiple spots on a TLC plate or peaks in a GC chromatogram indicates a mixture of products. Besides the desired this compound, common impurities include unreacted cyclopentanone and di-brominated cyclopentanones (e.g., 2,5-dibromocyclopentanone). The identity of these components can be confirmed by comparing their retention times (GC) or Rf values (TLC) with authentic standards, if available, or by using techniques like GC-MS for definitive identification.
Purification of this compound from these byproducts is typically achieved through fractional distillation under reduced pressure. The different boiling points of the components allow for their separation. For smaller-scale reactions or for removing non-volatile impurities, column chromatography on silica (B1680970) gel can also be an effective purification method. The choice of eluent system for chromatography will depend on the polarity of the impurities.
Frequently Asked Questions (FAQs)
What is the most common method for the synthesis of this compound?
The most frequently employed method for the synthesis of this compound is the direct bromination of cyclopentanone using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of an acid catalyst.
How can I minimize the formation of dibrominated byproducts?
To minimize the formation of dibrominated byproducts, it is crucial to control the stoichiometry of the reactants. Using a slight excess of cyclopentanone relative to the brominating agent can help ensure that the brominating agent is consumed before significant di-bromination occurs. Slow, dropwise addition of the brominating agent to the reaction mixture also helps to maintain a low concentration of the brominating agent, further disfavoring over-bromination.
What are the recommended reaction conditions for optimizing the yield of this compound?
Optimal reaction conditions can vary depending on the specific brominating agent and solvent used. However, generally, the reaction is carried out at low to moderate temperatures (e.g., 0-25 °C) to control the reaction rate and minimize side reactions. The choice of solvent is also important; chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride are commonly used. The reaction time should be monitored to ensure completion without allowing for product degradation.
Quantitative Data
The following tables summarize quantitative data on the synthesis of this compound, highlighting the impact of different reaction parameters on the yield.
Table 1: Effect of Brominating Agent on Yield
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Bromosuccinimide (NBS) | AIBN / CCl4 | 80 | 2 | 75 |
| Bromine (Br2) | HBr / Acetic Acid | 20-25 | 4 | 68 |
| Pyridinium Bromide Perbromide | Acetic Acid | 25 | 6 | 72 |
Table 2: Effect of Reaction Temperature on Yield (using NBS)
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 6 | 65 | 95 |
| 25 | 3 | 78 | 92 |
| 50 | 1.5 | 72 | 85 |
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of cyclopentanone (1.0 eq) in carbon tetrachloride (CCl4).
-
Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the flask.
-
Addition of NBS: Heat the mixture to reflux (approximately 80 °C). Add a solution of N-bromosuccinimide (NBS) (1.05 eq) in CCl4 dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 2-3 hours after the addition of NBS is finished.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct and wash it with a small amount of CCl4.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Technical Support Center: Favorskii Rearrangement of 3-Bromocyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Favorskii rearrangement of 3-bromocyclopentanone to synthesize cyclobutanecarboxylic acid derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Favorskii rearrangement of this compound.
Question 1: Why is my reaction yield of the cyclobutanecarboxylic acid derivative consistently low?
Answer: Low yields in the Favorskii rearrangement can stem from several factors. Here are the primary aspects to investigate:
-
Base Strength and Steric Hindrance: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred for efficient enolate formation. If the base is too weak, deprotonation will be incomplete. Conversely, a sterically hindered base might favor elimination side reactions. For instance, while sodium methoxide (B1231860) is commonly used, potassium tert-butoxide can also be effective, and the optimal choice may require screening.[1]
-
Reaction Temperature: The reaction is typically sensitive to temperature. Lower temperatures can slow the reaction down, leading to incomplete conversion, while excessively high temperatures can promote side reactions such as elimination or decomposition of the starting material. Careful temperature control is essential for maximizing the yield of the desired product.
-
Water Content: The presence of water can be detrimental to the reaction. Water can protonate the enolate intermediate, preventing the key cyclization step. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Material: Ensure the this compound starting material is pure and free from acidic impurities that could quench the base.
Question 2: I am observing significant amounts of cyclopentenone as a byproduct. How can I minimize its formation?
Answer: The formation of 2-cyclopentenone is a common side reaction resulting from the elimination of hydrogen bromide from the starting material. To minimize this:
-
Use a Non-Nucleophilic, Hindered Base: A bulky base, such as potassium tert-butoxide, can favor the desired rearrangement over elimination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress the elimination pathway, which typically has a higher activation energy than the rearrangement.
-
Slow Addition of Base: Adding the base slowly to the solution of this compound can help to keep the concentration of the base low at any given moment, which can disfavor the bimolecular elimination reaction.
Question 3: My reaction is not proceeding to completion, and I am recovering unreacted this compound. What should I do?
Answer: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure that at least a stoichiometric amount of base is used. It is common to use a slight excess to ensure complete deprotonation.
-
Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be slow. Ensure that an appropriate solvent is used to fully dissolve the this compound.
-
Inadequate Mixing: Efficient stirring is necessary to ensure proper mixing of the reactants, especially if the base is not fully soluble.
Question 4: I have isolated an unexpected product. What could it be?
Answer: Besides cyclopentenone, other side products can form. One possibility is the product of direct nucleophilic substitution (S\N2) on the carbon bearing the bromine. For example, if using sodium methoxide as the base, you might observe the formation of 3-methoxycyclopentanone. The formation of this byproduct is more likely with less hindered, more nucleophilic bases.
Data Presentation: Influence of Reaction Parameters
While specific comparative yield data for the Favorskii rearrangement of this compound under varied conditions is not extensively available in the reviewed literature, the following table summarizes the general influence of key reaction parameters on the outcome of the Favorskii rearrangement of α-halo ketones. This information can be used to guide reaction optimization.
| Parameter | Condition | Expected Outcome on Yield of Rearranged Product | Potential Side Products |
| Base | Strong, non-nucleophilic (e.g., Potassium tert-butoxide) | Generally higher | Elimination (alkene) |
| Strong, nucleophilic (e.g., Sodium methoxide) | Can be high, but risk of side reactions | Nucleophilic substitution (e.g., methoxy (B1213986) ether) | |
| Weaker bases (e.g., Sodium carbonate) | Lower yields due to incomplete enolate formation | Unreacted starting material | |
| Solvent | Aprotic (e.g., THF, Diethyl ether) | Generally favored for enolate stability | - |
| Protic (e.g., Methanol (B129727), Ethanol) | Can lead to protonation of the enolate | Lower yields | |
| Temperature | Low (e.g., 0 °C to room temperature) | May require longer reaction times, but can improve selectivity | Incomplete reaction |
| High (e.g., Reflux) | Faster reaction, but may increase side product formation | Elimination, decomposition | |
| Water | Anhydrous conditions | Essential for high yields | - |
| Presence of water | Significantly lower yields | Hydrolysis of enolate |
Experimental Protocols
This section provides a detailed methodology for the Favorskii rearrangement of this compound to methyl cyclobutanecarboxylate, adapted from established protocols for similar substrates.
Synthesis of Methyl Cyclobutanecarboxylate
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Execution: Slowly add the solution of this compound to the cooled sodium methoxide solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford pure methyl cyclobutanecarboxylate.
Visualization
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
Technical Support Center: 3-Bromocyclopentanone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Bromocyclopentanone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of this compound (e.g., turning yellow or brown) | Exposure to light, air (oxygen), or elevated temperatures. Contamination with incompatible materials. | Store the compound in an amber or opaque, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures (see storage table). Ensure dedicated and clean labware is used for handling. |
| Unexpected reaction outcomes or low yields | Decomposition of this compound due to improper storage or handling. Presence of decomposition byproducts interfering with the reaction. | Verify the purity of the compound before use (e.g., by NMR or GC-MS). If decomposition is suspected, purify the material before proceeding. Always use freshly opened or properly stored material for sensitive reactions. |
| Formation of precipitates in the storage container | Polymerization or decomposition of the compound. Absorption of moisture leading to hydrolysis or other reactions. | Discard the material if significant precipitation is observed. Ensure the storage container is dry and tightly sealed. Use of a desiccator for storage is recommended. |
| Inconsistent analytical results (e.g., NMR, HPLC) | Degradation of the sample during preparation or analysis. Instability of the compound in certain solvents. | Prepare samples for analysis immediately before running the experiment. If the compound is dissolved in a solvent for storage, ensure the solvent is dry and degassed. Conduct a preliminary stability study in the chosen analytical solvent if long analysis times are expected. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere such as argon or nitrogen. It is recommended to store it in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1] For prolonged storage, refrigeration is advised.
2. How sensitive is this compound to air and light?
3. What are the known decomposition products of this compound?
Detailed studies on the specific decomposition products of this compound are not widely published. However, analogous α-halo ketones can undergo dehydrohalogenation (loss of HBr) to form α,β-unsaturated ketones, especially in the presence of bases.[2][3] Hydrolysis upon contact with water can also lead to the formation of other byproducts. Under thermal stress, decomposition can release irritating gases and vapors.[4]
4. What materials are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents, strong bases, strong reducing agents, and certain metals.[4] Ketones, in general, are incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[5] They can react violently with concentrated nitric and sulfuric acids.[5][6]
5. What is the expected shelf life of this compound?
The shelf life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, under inert gas, protected from light), it should remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the material if it has been stored for a long time or if there are any visual signs of degradation.
6. What are the primary safety precautions when handling this compound?
This compound is a flammable liquid and can cause skin and eye irritation.[4] It is harmful if swallowed and may cause severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated area or a fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1]
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in the literature. The table below summarizes the general stability and storage recommendations based on information for analogous compounds.
| Parameter | Condition | Recommendation/Observation | Reference(s) |
| Storage Temperature | Long-term | Refrigerated (2-8 °C) | General practice |
| Short-term | Cool, dry place | [1] | |
| Atmosphere | Ideal | Inert gas (Argon, Nitrogen) | General practice |
| Acceptable | Tightly sealed container | [1] | |
| Light Exposure | Recommended | Amber or opaque container | General practice |
| Incompatible Materials | Chemical Classes | Strong oxidizing agents, strong bases, strong reducing agents, concentrated acids, peroxides, isocyanates, aldehydes, cyanides, anhydrides. | [4][5][6] |
Experimental Protocols
Protocol for Handling and Dispensing this compound:
-
Work in a certified chemical fume hood.
-
Ensure all personal protective equipment (safety glasses, compatible gloves, lab coat) is worn.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
If the compound is stored under an inert atmosphere, use a syringe or cannula to transfer the liquid, maintaining the inert atmosphere in the storage vessel.
-
If transferring by pouring, do so quickly and reseal the container promptly.
-
Use clean, dry glassware and equipment to avoid contamination and decomposition.
-
After dispensing, purge the headspace of the storage container with an inert gas before resealing.
-
Clean any spills immediately with an appropriate absorbent material.
Visualizations
Caption: Factors influencing the stability and recommended storage of this compound.
References
- 1. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lookchem.com [lookchem.com]
- 5. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. The MSDS HyperGlossary: Ketones and Aldehydes [ilpi.com]
Technical Support Center: Scale-up Synthesis of 3-Bromocyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Bromocyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most viable route for the scale-up synthesis of this compound is the conjugate addition of hydrogen bromide (HBr) to 2-cyclopenten-1-one (B42074). Direct bromination of cyclopentanone (B42830) is not a suitable method as it regioselectively yields 2-bromocyclopentanone (B1279250) due to the higher stability of the enol intermediate at the α-position.
Q2: What are the primary challenges when scaling up the conjugate addition of HBr to 2-cyclopenten-1-one?
A2: The main challenges include:
-
Handling of Hydrogen Bromide: HBr is a corrosive and toxic gas.[1][2] On a large scale, managing its safe addition and controlling the exothermic nature of the reaction is critical.
-
Regioselectivity: Ensuring the desired 1,4-addition (conjugate addition) to form this compound and minimizing the 1,2-addition product.
-
By-product Formation: Potential for the formation of di-brominated products, polymers, or other side-products.
-
Exothermic Reaction Control: The reaction can be exothermic, and efficient heat dissipation is crucial to prevent runaway reactions, especially at a larger scale.[3][4]
-
Purification: Separation of the desired product from unreacted starting materials, by-products, and residual acid can be challenging at scale.
Q3: What safety precautions are essential for handling HBr on a large scale?
A3: A comprehensive safety protocol should be in place, including:
-
Personal Protective Equipment (PPE): Use of appropriate respiratory protection (e.g., acid gas respirators or SCBA), chemical-resistant gloves, safety goggles, face shields, and protective clothing.[1][2]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions.[1]
-
HBr Detection: Installation of HBr gas detection systems for continuous monitoring.[1]
-
Emergency Preparedness: Accessible safety showers, eyewash stations, and established emergency response plans are mandatory.[1][2]
-
Material Compatibility: Use of corrosion-resistant equipment (e.g., glass-lined reactors, Teflon fittings) is necessary.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC).- Extend the reaction time if starting material is still present.- Ensure efficient mixing to maintain homogeneity. |
| Loss of HBr | - If using HBr gas, ensure a closed system to prevent its escape.- Consider using a solution of HBr in a suitable solvent (e.g., acetic acid) for better control over stoichiometry. |
| Side Reactions | - Optimize the reaction temperature. Lower temperatures often favor the desired conjugate addition.- Control the rate of HBr addition to manage the exotherm. |
| Work-up Issues | - Ensure the quenching step is performed at a low temperature to prevent product degradation.- Minimize the product's contact time with aqueous layers during extraction. |
Problem 2: Formation of Significant By-products (e.g., 2-Bromocyclopentanone, Di-brominated products)
| Possible Cause | Troubleshooting Step |
| Incorrect Regioselectivity | - The presence of radical initiators (e.g., peroxides) can lead to anti-Markovnikov addition, which in this case could favor the desired product. However, careful control is needed.[5][6][7]- Lowering the reaction temperature can improve the selectivity for the thermodynamically favored 1,4-addition product.[8] |
| Over-bromination | - Use a precise stoichiometry of HBr (1.0-1.1 equivalents).- Add the HBr solution slowly and monitor the reaction progress to avoid adding an excess. |
| Polymerization of Starting Material | - Ensure the 2-cyclopenten-1-one is of high purity and free from peroxides.- Maintain a low reaction temperature. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Close Boiling Points of Product and Impurities | - Utilize fractional vacuum distillation for purification.- If distillation is ineffective, consider column chromatography, although this may be less practical for very large scales. |
| Residual Acidity | - Thoroughly wash the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) during work-up.- Follow with a brine wash to remove residual water. |
| Product Instability | - this compound can be thermally sensitive. Perform distillation at the lowest possible temperature and pressure.- Store the purified product under an inert atmosphere at a low temperature. |
Experimental Protocols
Synthesis of this compound via Conjugate Addition
This protocol is a general guideline and should be optimized on a small scale before attempting a large-scale synthesis.[4]
Materials:
-
2-Cyclopenten-1-one
-
Hydrogen Bromide (33% in acetic acid)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater for temperature control
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with 2-cyclopenten-1-one and dichloromethane. Cool the mixture to 0-5 °C with stirring.
-
HBr Addition: Slowly add the solution of HBr in acetic acid via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Representative Reaction Parameters for Conjugate Addition of HBr to 2-Cyclopenten-1-one
| Parameter | Condition | Rationale / Comment |
| Reactant Ratio | 2-Cyclopenten-1-one : HBr (1 : 1.05) | A slight excess of HBr ensures complete conversion of the starting material. |
| Solvent | Dichloromethane (DCM) | A common solvent for this type of reaction, though others may be suitable. |
| Temperature | 0-5 °C | Lower temperatures generally favor the desired 1,4-addition and minimize side reactions. |
| Reaction Time | 3-6 hours | Varies depending on scale and specific conditions. Should be monitored. |
| Typical Yield | 70-85% (after purification) | Yields can vary based on the scale and optimization of the reaction conditions. |
Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 2. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Ch 6: Alkene + HBr (radical) [chem.ucalgary.ca]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Controlling Stereoselectivity in 3-Bromocyclopentanone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromocyclopentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling stereoselectivity in reactions involving this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing stereoselectivity in nucleophilic additions to this compound?
A1: The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound is primarily governed by a combination of steric and electronic factors. The conformation of the cyclopentanone (B42830) ring and the nature of the nucleophile and reaction conditions determine the facial selectivity of the attack. Two key competing models are:
-
Felkin-Anh Model: This model generally predicts the trajectory of nucleophilic attack on carbonyls with an adjacent stereocenter. The largest group (in this case, often the C-Br bond or the rest of the ring) orients itself perpendicular to the carbonyl group, and the nucleophile attacks at the least hindered trajectory, typically from the opposite face of the bulky bromine atom.
-
Chelation Control: If a Lewis acidic reagent is used that can coordinate with both the carbonyl oxygen and the bromine atom, a rigid five-membered chelate can form. This forces the nucleophile to attack from a specific face, often leading to the opposite diastereomer predicted by non-chelating conditions.
Q2: How does the bromine at the 3-position affect enolate formation and subsequent alkylation stereoselectivity?
A2: The bromine atom at the 3-position has a significant impact on both the regioselectivity and stereoselectivity of enolate reactions.
-
Regioselectivity: Deprotonation can occur at either the C2 or C5 position. The inductive effect of the bromine atom can influence the acidity of the adjacent protons.
-
Stereoselectivity: Once the enolate is formed, the incoming electrophile will typically approach from the face opposite to the bromine atom to minimize steric hindrance. In a flattened envelope or half-chair conformation of the enolate, this generally leads to a trans relationship between the bromine and the new substituent.
Q3: I am observing a low diastereomeric ratio (dr) in the reduction of this compound. What are the likely causes and how can I improve it?
A3: Low diastereoselectivity in the reduction to form 3-bromocyclopentanol is a common issue. It often arises from a lack of significant facial bias for the hydride attack. Here are some common causes and troubleshooting steps:
-
Reducing Agent: Small, non-bulky reducing agents like sodium borohydride (B1222165) (NaBH₄) often show low selectivity.
-
Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome small differences in activation energies for the formation of the two diastereomers.
To improve the diastereomeric ratio, consider the following:
-
Use a Bulky Reducing Agent: Sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, will preferentially attack from the less hindered face of the carbonyl, which is typically anti to the bromine atom, leading to the syn-alcohol.
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can amplify the energetic differences between the transition states, favoring the formation of the thermodynamically more stable product.[1]
Q4: Can epimerization at the bromine-bearing carbon be a problem, and if so, how can it be avoided?
A4: Yes, epimerization at the C3 position can occur, particularly under basic conditions that allow for enolization. If the desired product has a specific stereochemistry at C3, it is crucial to use non-basic or mildly acidic conditions where possible. If a strong base is required for another transformation, it should be used at low temperatures with short reaction times to minimize the risk of epimerization.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in Nucleophilic Reduction
Problem: The reduction of this compound results in a nearly 1:1 mixture of cis- and trans-3-bromocyclopentanol.
Data Presentation: Diastereoselective Reduction of 3-Substituted Cyclopentanones
The following data for the reduction of the analogous 3-(hydroxymethyl)cyclopentanone provides a strong indication of expected outcomes.
| Reagent/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Methanol | 0 | 70:30 |
| L-Selectride® | THF | -78 | 95:5 |
Data is representative for 3-(hydroxymethyl)cyclopentanone and should be considered as a starting point for optimization with this compound.[1]
Guide 2: Lack of Stereocontrol in Enolate Alkylation
Problem: Alkylation of the this compound enolate gives a mixture of diastereomers with poor selectivity.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with L-Selectride® to Yield cis-3-Bromocyclopentanol
This protocol is adapted from methodologies for the reduction of similar 3-substituted cyclopentanones and is intended as a starting point.[1]
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) to the stirred solution via a dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.[1]
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired cis-3-bromocyclopentanol.
Protocol 2: Diastereoselective Alkylation via Lithium Enolate
This protocol is based on general procedures for the alkylation of ketone enolates.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene or freshly prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, cool a solution of LDA (1.1 eq) in dry THF to -78 °C. Slowly add a solution of this compound (1.0 eq) in dry THF to the LDA solution dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) as a solution in dry THF to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired 2-alkyl-3-bromocyclopentanone diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.
References
preventing decomposition of 3-Bromocyclopentanone during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the decomposition of 3-Bromocyclopentanone during your chemical reactions.
I. Understanding the Decomposition of this compound
This compound is a valuable reagent in organic synthesis, but its utility is often hampered by its inherent instability. The primary decomposition pathways are dehydrobromination and the Favorskii rearrangement , both of which are typically base-mediated. Understanding the conditions that favor each of these pathways is crucial for designing successful synthetic strategies.
A visual representation of the competing decomposition pathways is shown below:
II. Frequently Asked Questions (FAQs)
Q1: What are the main decomposition products I should watch out for when using this compound?
A1: The two primary decomposition products are cyclopentenone (via dehydrobromination) and a cyclobutanecarboxylic acid derivative (via Favorskii rearrangement).[1] The formation of these byproducts is highly dependent on the reaction conditions, particularly the nature of the base and the temperature.
Q2: How can I minimize the decomposition of this compound during storage?
A2: Proper storage is critical to maintaining the integrity of this compound. Based on supplier safety data sheets, the following storage conditions are recommended:
-
Temperature: Store in a cool place.[2] The product label should be consulted for the recommended storage temperature.
-
Atmosphere: Handle and store under an inert gas (e.g., Argon or Nitrogen).
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Incompatibilities: Store away from strong bases, acids, oxidizing agents, and polymerisation initiators.
Q3: What general precautions should I take when handling this compound?
A3: this compound is a hazardous substance. Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2]
III. Troubleshooting Guides
This section provides practical guidance for overcoming common issues encountered during reactions with this compound.
Guide 1: Low Yield of Desired Nucleophilic Substitution Product
Issue: The yield of the intended nucleophilic substitution product is low, and significant amounts of byproducts are observed.
Troubleshooting Workflow:
Recommended Solutions:
-
If Dehydrobromination is the Major Side Reaction:
-
Choice of Base: Strong, hindered bases and high temperatures favor elimination.[3] Consider using a weaker or more sterically hindered base to disfavor the E2 elimination pathway.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of elimination relative to substitution.
-
-
If Favorskii Rearrangement is the Major Side Reaction:
-
Base and Solvent: The Favorskii rearrangement is also base-catalyzed.[1] The choice of base and solvent can influence the outcome. In some cases, using a less basic nucleophile or a different solvent system can suppress the rearrangement.
-
Guide 2: Reaction Fails to Go to Completion
Issue: The reaction stalls, leaving a significant amount of unreacted this compound.
Troubleshooting Steps:
-
Verify Reagent Purity: Impurities in the nucleophile or solvent can inhibit the reaction. Ensure all reagents are pure and solvents are anhydrous.
-
Check Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful that increasing the temperature can also promote decomposition. A careful optimization of the temperature is necessary.
-
Increase Reagent Equivalents: If the nucleophile is not in excess, consider increasing its stoichiometry.
-
Monitor for Decomposition: It's possible that the starting material is decomposing under the reaction conditions before it can react. Analyze the reaction mixture for the presence of decomposition products.
IV. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Decomposition
This protocol provides a general framework for performing a nucleophilic substitution on this compound while minimizing the risk of dehydrobromination and Favorskii rearrangement.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous, polar aprotic solvent (e.g., THF, DMF, Acetonitrile)
-
Mild, non-nucleophilic base (if required for the nucleophile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Cool the mixture to a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition upon addition of the electrophile.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled, stirred solution of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Perform an aqueous workup to extract the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Dehydrobromination to 2-Cyclopenten-1-one (B42074)
For instances where the elimination product is desired, the following protocol, adapted from a patent for the synthesis of 2-cyclopenten-1-one from 2-bromocyclopentanone (B1279250), can be used as a starting point.
Materials:
-
2-Bromocyclopentanone (as a proxy for reaction conditions)
-
Lithium Carbonate (Li₂CO₃)
-
Lithium Bromide (LiBr)
-
N,N-Dimethylformamide (DMF)
Procedure:
A process for producing 2-cyclopentene-1-one involves reacting 2-bromocyclopentanone with a base, such as lithium carbonate, often in the presence of lithium bromide. While the patent does not provide exact quantities, a common procedure involves heating the mixture in a solvent like DMF.
V. Quantitative Data Summary
Currently, there is a lack of publicly available, specific kinetic data directly comparing the rates of decomposition of this compound via dehydrobromination and Favorskii rearrangement under various conditions. The following table provides a qualitative summary of the factors that influence the reaction pathway.
| Factor | Favors Dehydrobromination | Favors Favorskii Rearrangement | Favors Nucleophilic Substitution |
| Base | Strong, sterically hindered bases | Strong bases (alkoxides, hydroxides) | Weaker, non-nucleophilic bases (if required) |
| Temperature | Higher temperatures | Generally tolerant of a range of temperatures | Lower temperatures |
| Solvent | Aprotic solvents | Protic or aprotic solvents | Polar aprotic solvents |
| Nucleophile | - | - | Strong, non-basic nucleophiles |
Note: The optimal conditions for a desired reaction will always be a balance between promoting the intended transformation while minimizing these decomposition pathways. Empirical optimization for each specific reaction is highly recommended.
References
Validation & Comparative
A Comparative Guide to 3-Bromocyclopentanone and 2-Bromocyclopentanone in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. Among the versatile building blocks available, brominated cyclopentanones serve as valuable precursors for a variety of complex molecules. This guide provides an in-depth comparison of two constitutional isomers, 3-bromocyclopentanone and 2-bromocyclopentanone (B1279250), highlighting their distinct synthetic pathways and reactivity profiles to aid in the strategic planning of synthetic endeavors.
The positional difference of the bromine atom on the cyclopentanone (B42830) ring dictates the inherent reactivity of these isomers, making them suitable for different synthetic transformations. While 2-bromocyclopentanone, an α-haloketone, is readily prepared and frequently utilized in reactions such as dehydrobromination and Favorskii rearrangements, the β-isomer, this compound, offers alternative reaction pathways, though its synthesis presents unique challenges.
Synthesis of Isomers: A Tale of Two Strategies
The synthetic accessibility of 2-bromocyclopentanone and this compound differs significantly, a factor that heavily influences their practical application in research and development.
2-Bromocyclopentanone: Facile α-Bromination
The synthesis of 2-bromocyclopentanone is typically achieved through the direct α-bromination of cyclopentanone. This electrophilic substitution reaction proceeds readily under both acidic and basic conditions, with various brominating agents. A common and efficient method involves the reaction of cyclopentanone with bromine in a biphasic solvent system.
dot
Caption: Synthesis of 2-Bromocyclopentanone via α-bromination.
This compound: A More Elusive Target
In contrast, the direct bromination of cyclopentanone does not yield the 3-bromo isomer. The synthesis of this compound requires a multi-step approach, often starting from 2-cyclopenten-1-one (B42074). The key step is the conjugate addition of hydrogen bromide to the α,β-unsaturated ketone.
dot
Caption: Synthesis of this compound via hydrobromination.
Comparative Synthesis Data
The following table summarizes typical experimental conditions and yields for the synthesis of both isomers, providing a quantitative basis for comparison.
| Isomer | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Bromocyclopentanone | Cyclopentanone | Br₂ in water/1-chlorobutane (B31608), 1°C, 10 h | 82.8 | [1] |
| 2-Bromocyclopentanone | Cyclopentanone | Br₂ in water/1-chlorobutane, 1°C, 24 h | 78.7 | [1] |
| 2-Bromocyclopentanone | Cyclopentanone | Br₂ in chloroform | 36 | [1] |
| This compound | 2-Cyclopenten-1-one | HBr | Not specified |
Note: A specific, reproducible experimental protocol with a reported yield for the synthesis of this compound via hydrobromination of 2-cyclopenten-1-one could not be definitively identified in the searched literature.
Reactivity and Synthetic Applications
The distinct placement of the bromine atom in 2- and this compound leads to divergent reactivity, opening doors to different classes of downstream products.
2-Bromocyclopentanone: A Precursor to α,β-Unsaturated Systems and Ring Contraction
As an α-haloketone, 2-bromocyclopentanone is an excellent substrate for elimination reactions to form α,β-unsaturated ketones. Dehydrobromination using a base like lithium carbonate is a standard method to produce 2-cyclopenten-1-one, a valuable intermediate in the synthesis of various natural products and pharmaceuticals.
dot
Caption: Key reactions of 2-Bromocyclopentanone.
Furthermore, 2-bromocyclopentanone readily undergoes the Favorskii rearrangement in the presence of a strong base, leading to a ring contraction to form cyclobutanecarboxylic acid derivatives. This transformation is a powerful tool for accessing strained four-membered ring systems.
This compound: A Platform for Nucleophilic Substitution and Elimination
As a β-haloketone, this compound is susceptible to nucleophilic substitution at the C3 position. This allows for the introduction of a wide range of functional groups. Additionally, elimination of HBr from this compound can also lead to the formation of 2-cyclopenten-1-one.
dot
Caption: Key reactions of this compound.
Comparative Reactivity Data
| Isomer | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromocyclopentanone | Dehydrobromination | Li₂CO₃, LiBr, DMF, 100°C, 3 h | 2-Cyclopenten-1-one | 92.1 | [2] |
| This compound | Dehydrobromination | Not specified | 2-Cyclopenten-1-one | Not specified | |
| 2-Bromocyclopentanone | Favorskii Rearrangement | Base | Cyclobutanecarboxylic acid derivative | Varies | [3][4] |
| This compound | Nucleophilic Substitution | Nucleophile | 3-Substituted Cyclopentanone | Varies |
Experimental Protocols
Synthesis of 2-Bromocyclopentanone
To a mixture of cyclopentanone (105.3 g, 1.25 mol), water (60.0 g), and 1-chlorobutane (60.0 g) at 1°C, bromine (40.0 g, 0.25 mol) is added dropwise over 2 hours. The resulting mixture is agitated at the same temperature for 10 hours. After completion, water (44.0 g) and 1-chlorobutane (60.0 g) are added, and the mixture is stirred for 10 minutes. The organic phase is then separated from the aqueous phase to yield a solution of 2-bromocyclopentanone in 1-chlorobutane.[1] The yield of 2-bromocyclopentanone is reported to be 82.8% based on bromine.[1]
Dehydrobromination of 2-Bromocyclopentanone
A reaction product containing 2-bromocyclopentanone (20.0 g, 122.7 mmol) is added to a mixture of N,N-dimethylformamide (60.0 g), lithium carbonate (5.44 g, 73.6 mmol), lithium bromide monohydrate (0.51 g, 4.9 mmol), and hydroquinone (B1673460) (0.02 g, 0.2 mmol) over one hour at 100°C with stirring. The mixture is maintained at this temperature for an additional 3 hours and then cooled to give a solution containing 2-cyclopentene-1-one. The reported yield is 92.1%.[2]
Conclusion
In the realm of chemical synthesis, both this compound and 2-bromocyclopentanone offer unique advantages. The choice between these two isomers will ultimately depend on the desired final product and the overall synthetic strategy.
2-Bromocyclopentanone stands out for its straightforward synthesis and well-established reactivity. Its utility as a precursor for 2-cyclopenten-1-one and its participation in the Favorskii rearrangement make it a go-to reagent for constructing five-membered unsaturated rings and strained four-membered carbocycles. The availability of detailed and high-yielding synthetic protocols further enhances its appeal for both academic and industrial applications.
This compound , on the other hand, presents a more challenging synthetic endeavor. However, its potential for nucleophilic substitution at the β-position offers a distinct avenue for the introduction of diverse functionalities, a valuable asset in the design of novel chemical entities, including potential drug candidates. The development of more efficient and well-documented synthetic routes to this compound would undoubtedly elevate its status as a versatile building block in organic synthesis.
For researchers and drug development professionals, a thorough understanding of the synthetic accessibility and reactivity of these isomeric bromoketones is paramount for the rational design and efficient execution of synthetic campaigns aimed at discovering and developing new medicines and materials.
References
A Comparative Guide to Brominating Agents for Cyclopentanone
For researchers, scientists, and professionals in drug development, the selective bromination of cyclopentanone (B42830) is a critical step in the synthesis of numerous pharmaceutical intermediates. The choice of brominating agent significantly impacts yield, selectivity, and operational safety. This guide provides a detailed comparison of common brominating agents for the α-bromination of cyclopentanone, supported by experimental data and protocols.
Performance Comparison
The selection of an appropriate brominating agent for cyclopentanone depends on the desired outcome, scale of the reaction, and available resources. While elemental bromine is a potent and widely used reagent, alternatives like N-Bromosuccinimide (NBS) and Copper(II) Bromide offer advantages in handling and selectivity.
| Brominating Agent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Elemental Bromine (Br₂) in Biphasic System | 80 - 85% | Biphasic (water/organic solvent), low temperature (e.g., 1°C) | High yield, cost-effective for large scale. | Highly corrosive and toxic, requires careful handling, potential for over-bromination. |
| Elemental Bromine (Br₂) in Chloroform (B151607) | 36% | Chloroform solvent. | Simple procedure. | Low yield, use of chlorinated solvent. |
| N-Bromosuccinimide (NBS) | Good to excellent (specific data for cyclopentanone not available) | Acid or radical initiation, various solvents (e.g., CCl₄, acetic acid). | Easier to handle than Br₂, selective for α-bromination, less corrosive. | More expensive than Br₂, may require a radical or acid initiator. |
| Copper(II) Bromide (CuBr₂) | High selectivity (specific yield data for cyclopentanone not available) | Reflux in solvents like chloroform/ethyl acetate. | Highly selective for monobromination, solid reagent, milder conditions. | Stoichiometric amounts of copper salts required, potential for metal contamination in the product. |
| Pyridinium Tribromide | (Specific data for cyclopentanone not available) | Typically in solvents like acetic acid. | Solid, stable, and easy-to-handle crystalline reagent, provides a controlled release of bromine. | More expensive than elemental bromine. |
Logical Workflow for Agent Selection
The choice of a brominating agent can be guided by several factors, including the desired product, scale, and safety considerations. The following diagram illustrates a logical workflow for selecting the most suitable agent.
Caption: Decision tree for selecting a suitable brominating agent.
Experimental Protocols
Below are detailed experimental protocols for the bromination of cyclopentanone using different brominating agents.
Protocol 1: Bromination with Elemental Bromine in a Biphasic System
This protocol is adapted from a high-yield industrial process.
Materials:
-
Cyclopentanone
-
Bromine (Br₂)
-
Water
-
Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a mixture of cyclopentanone (3.0 equivalents), water, and 1-chlorobutane.
-
Cool the mixture to 1°C using an ice bath with continuous stirring.
-
Slowly add bromine (1.0 equivalent) dropwise to the cooled mixture over a period of 2 hours, ensuring the temperature is maintained at 1°C.
-
After the addition is complete, continue to agitate the mixture at 1°C for 15 hours.
-
Upon completion, add more water and 1-chlorobutane to the reaction mixture and stir for 15 minutes.
-
Separate the organic phase from the aqueous phase. The organic layer contains the 2-bromocyclopentanone.
-
The product can be further purified by distillation.
Expected Yield: Approximately 84.7%.
Protocol 2: General Procedure for α-Bromination with N-Bromosuccinimide (NBS)
This is a general protocol for the acid-catalyzed α-bromination of ketones and can be adapted for cyclopentanone.
Materials:
-
Cyclopentanone
-
N-Bromosuccinimide (NBS)
-
Acetic acid (or another suitable acid catalyst)
-
Carbon tetrachloride (or another appropriate solvent)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolve cyclopentanone (1.0 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add N-bromosuccinimide (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: General Procedure for α-Bromination with Copper(II) Bromide
This protocol is based on the bromination of ketones using CuBr₂.
Materials:
-
Cyclopentanone
-
Copper(II) Bromide (CuBr₂)
-
Chloroform
-
Ethyl acetate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add cyclopentanone (1.0 equivalent) and a solvent mixture of chloroform and ethyl acetate.
-
Add Copper(II) Bromide (2.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC). The disappearance of the black CuBr₂ solid and the formation of a white CuBr precipitate indicates the progress of the reaction.
-
After cooling to room temperature, filter the mixture to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the α-bromoketone.
-
The product can be further purified by distillation.
alternative reagents to 3-Bromocyclopentanone for cyclopentenone synthesis
A Comparative Guide to Alternative Reagents for Cyclopentenone Synthesis
For researchers, scientists, and professionals in drug development, the cyclopentenone ring is a vital structural motif found in numerous natural products and pharmacologically active compounds. While classical synthetic routes often rely on precursors like 3-Bromocyclopentanone, a range of powerful alternative methods offer distinct advantages in terms of substrate scope, efficiency, and stereochemical control. This guide provides an objective comparison of four prominent alternatives: the Nazarov Cyclization, the Pauson-Khand Reaction, the Piancatelli Rearrangement, and the Intramolecular Aldol (B89426) Condensation, complete with experimental data and detailed protocols.
Nazarov Cyclization
The Nazarov cyclization is a robust method for synthesizing cyclopentenones through an acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones.[1][2] This reaction is particularly effective for highly substituted systems and has been refined through the use of modern catalysts to proceed under mild conditions with high efficiency.
Data Summary: Nazarov Cyclization of a Divinyl Ketone
The following data pertains to the efficient cyclization of 2-alkoxy-1,4-pentadien-3-ones, which are highly reactive substrates for this transformation.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-1,5-diphenylpenta-1,4-dien-3-one | [1] |
| Reagent/Catalyst | FeBr₃ (Iron(III) bromide) | [3][4] |
| Solvent | Dichloromethane (B109758) (DCM) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 15 minutes | [1] |
| Yield | 95% | [1] |
Experimental Protocol: Nazarov Cyclization
This protocol is adapted from the Lewis acid-catalyzed cyclization of 2-alkoxy-1,4-pentadien-3-ones.[1]
-
Preparation: Dissolve the 2-alkoxy-1,4-pentadien-3-one substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: To the stirred solution at room temperature, add a solution of a Lewis acid catalyst, such as Iron(III) bromide (FeBr₃, 1.1 eq), in DCM dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Quenching: Upon completion (e.g., 15 minutes), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the pure cyclopentenone.
Caption: General experimental workflow for the Nazarov Cyclization.
Pauson-Khand Reaction (Intramolecular)
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[3][5] The intramolecular version is particularly effective for constructing complex bicyclic systems from acyclic enyne precursors with high stereoselectivity.[6]
Data Summary: Intramolecular Pauson-Khand Reaction of an Enyne
The data below compares catalytic systems for the cyclization of a 1,7-enyne, oct-1-en-6-yne, into a bicyclic cyclopentenone.[6]
| Parameter | System 1 (Stoichiometric) | System 2 (Catalytic) | Reference |
| Starting Material | Oct-1-en-6-yne | Oct-1-en-6-yne | [6] |
| Reagent/Catalyst | Co₂(CO)₈ (1.1 eq) | Co₂(CO)₈ (20 mol%) | [6] |
| Promoter/Additive | N-Methylmorpholine N-oxide | Cyclohexylamine (B46788) (6.0 eq) | [6] |
| Solvent | Dichloromethane (DCM) | Toluene (B28343) | [6] |
| Temperature | Room Temperature | 80-100 °C | [6] |
| Reaction Time | 12-24 hours | 0.5-2 hours | [6] |
| Yield | 60-80% | 70-90% | [6] |
Experimental Protocol: Catalytic Pauson-Khand Reaction
This protocol describes a catalytic intramolecular Pauson-Khand reaction using a primary amine promoter.[6]
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add dicobalt octacarbonyl (Co₂(CO)₈, 0.2 mmol, 20 mol%).
-
Reagent Addition: Add anhydrous toluene (10 mL), followed by cyclohexylamine (1.2 mmol, 6.0 eq relative to the catalyst).
-
Substrate Addition: Add the enyne substrate (e.g., oct-1-en-6-yne, 1.0 mmol, 1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Work-up: Upon completion (typically 30 minutes to 2 hours), cool the reaction to room temperature. Filter the mixture through a plug of silica gel, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired bicyclic cyclopentenone.
Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.
Piancatelli Rearrangement
Derived from furan-based starting materials, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. This method is valuable for its use of renewable, biomass-derived feedstocks like furfural (B47365).[7][8][9]
Data Summary: Piancatelli Rearrangement of Furfuryl Alcohol
The following data is for the conversion of furfuryl alcohol, which is readily derived from furfural.
| Parameter | Value | Reference |
| Starting Material | Furfuryl Alcohol | [9][10] |
| Reagent/Catalyst | Dilute Acid (e.g., H₂SO₄) / Water | [9] |
| System | Two-phase: Water-Toluene | [9] |
| Temperature | 140-160 °C | [11] |
| Reaction Time | Varies (continuous flow) | [9] |
| Yield | up to 91% (with zeolite catalyst) | [11] |
Note: Yields are highly dependent on the catalyst and reaction setup (batch vs. flow). Humins are common by-products.[9]
Experimental Protocol: Piancatelli Rearrangement
This protocol is a generalized procedure for the acid-catalyzed rearrangement in a batch process.
-
Preparation: In a high-pressure reaction vessel, combine furfuryl alcohol (1.0 eq) with deionized water.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid) or a solid acid catalyst (e.g., ZSM-5 zeolite).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 140 °C) with vigorous stirring. Monitor the reaction by analyzing aliquots with HPLC or GC-MS.
-
Work-up: After cooling the reactor to room temperature, filter off any solid catalyst.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate (B1210297) or toluene, to isolate the 4-hydroxycyclopentenone product.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Caption: Key transformations in the Piancatelli rearrangement.
Intramolecular Aldol Condensation
A classic and highly efficient method for forming five-membered rings is the intramolecular aldol condensation of 1,4-dicarbonyl compounds.[12][13][14] This reaction proceeds under basic conditions, where an enolate formed at one carbonyl attacks the other, followed by dehydration to yield the α,β-unsaturated cyclopentenone.
Data Summary: Aldol Condensation of 2,5-Hexanedione (B30556)
This reaction is a textbook example of forming a substituted cyclopentenone with high efficiency.[12][13]
| Parameter | Value | Reference |
| Starting Material | 2,5-Hexanedione | [12][13][14] |
| Reagent/Catalyst | Aqueous Sodium Hydroxide (B78521) (NaOH) | [15] |
| Solvent | Water | [15] |
| Temperature | 100 °C (Reflux) | [15] |
| Reaction Time | 1-2 hours | [15] |
| Yield | ~98% | [15] |
Experimental Protocol: Intramolecular Aldol Condensation
This protocol describes the base-catalyzed cyclization of 2,5-hexanedione.[15]
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq).
-
Base Addition: Add a dilute aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with stirring. The reaction is typically complete within 1-2 hours. Monitor by TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract several times with diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield 3-methyl-2-cyclopentenone, which is often pure enough for subsequent use without further purification.
Caption: Logical steps of the intramolecular aldol condensation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. escholarship.org [escholarship.org]
- 4. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08757A [pubs.rsc.org]
- 9. (375e) Continuous Piancatelli Rearrangement of Furfuryl Alcohol: Kinetics and Reactor Modelling | AIChE [proceedings.aiche.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Reactivity Face-Off: 3-Bromocyclopentanone vs. 3-Chlorocyclopentanone in Synthetic Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. For researchers engaged in the synthesis of complex molecular architectures, particularly those incorporating five-membered carbocyclic rings, 3-halocyclopentanones are invaluable intermediates. This guide provides an objective, data-driven comparison of the reactivity of two key analogues: 3-bromocyclopentanone and 3-chlorocyclopentanone. By examining their performance in key chemical transformations and providing detailed experimental protocols, this document aims to equip scientists and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The enhanced reactivity of this compound over its chloro-analog is a well-established principle, primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This fundamental difference in reactivity has significant implications for reaction kinetics and yields, often positioning this compound as the preferred substrate for achieving rapid and efficient transformations.
At a Glance: Key Reactivity Differences
| Parameter | This compound | 3-Chlorocyclopentanone |
| General Reactivity | Higher | Lower |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Excellent | Good |
| Reaction Rates | Faster | Slower |
| Reaction Conditions | Milder | More Forcing |
Quantitative Data Summary
While direct, side-by-side kinetic studies on this compound and 3-chlorocyclopentanone are not extensively documented under identical conditions, a wealth of data from analogous α-haloketone systems consistently demonstrates the superior reactivity of bromo-substituted compounds. The following table summarizes representative data from the literature on related cyclic systems, illustrating the expected performance differences in key reactions such as the Favorskii rearrangement.
| Reaction Type | Substrate | Relative Rate Ratio (Br/Cl) | Product Yield | Reference |
| Favorskii Rearrangement | 4-Halocyclohexanone | 36 - 116 | Not specified | [1] |
| Nucleophilic Substitution | Phenacyl Halides | ~70 | Not specified | [2] |
This data underscores the significantly faster reaction rates observed with α-bromoketones, which can be crucial for reactions involving sensitive substrates or for improving throughput in a drug discovery setting.[2]
Deeper Dive: The Chemical Principles Governing Reactivity
The observed disparity in reactivity between this compound and 3-chlorocyclopentanone is rooted in fundamental principles of physical organic chemistry, primarily concerning the nature of the carbon-halogen bond and the stability of the resulting halide anion.
Leaving Group Ability: In nucleophilic substitution reactions, the rate is significantly influenced by the ease with which the leaving group departs. A good leaving group is a species that can stabilize the negative charge it accepts upon heterolytic bond cleavage. The bromide ion is a better leaving group than the chloride ion because it is larger and more polarizable.[2] This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion and a lower activation energy for the reaction.
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is a consequence of the larger atomic radius of bromine, which leads to a longer and less effective orbital overlap with carbon compared to the smaller chlorine atom.[2] The weaker C-Br bond requires less energy to break, contributing to the faster reaction rates observed for this compound.
Key Chemical Transformations: A Comparative Overview
Both this compound and 3-chlorocyclopentanone are versatile precursors for a variety of important chemical transformations. The two most prominent reactions are nucleophilic substitution (SN2) and the Favorskii rearrangement.
Nucleophilic Substitution (SN2)
In SN2 reactions, a nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion in a concerted mechanism. The electron-withdrawing nature of the adjacent carbonyl group in 3-halocyclopentanones enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Due to the factors discussed above, this compound undergoes SN2 reactions at a significantly faster rate than 3-chlorocyclopentanone.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of a ring-contracted carboxylic acid derivative.[3] For 3-halocyclopentanones, this transformation provides an elegant route to cyclobutanecarboxylic acid derivatives. The reaction proceeds through a cyclopropanone (B1606653) intermediate, and the rate-determining step is often the intramolecular displacement of the halide by an enolate.[2] Consequently, the superior leaving group ability of bromide makes this compound a more reactive substrate for this rearrangement.
Experimental Protocols
The following is a representative experimental protocol for the Favorskii rearrangement of a cyclic α-haloketone, which can be adapted for both this compound and 3-chlorocyclopentanone. It is anticipated that the reaction with this compound will proceed more rapidly and may require less stringent conditions.
Favorskii Rearrangement of a Cyclic α-Haloketone to a Methyl Ester
Materials:
-
Cyclic α-haloketone (1.0 equivalent)
-
Sodium metal (2.2 equivalents)
-
Anhydrous methanol (B129727)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, under an inert atmosphere (e.g., argon), carefully add sodium metal to anhydrous methanol at 0 °C. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction Setup: Dissolve the cyclic α-haloketone in anhydrous diethyl ether and add it to the addition funnel.
-
Initiation of the Reaction: Add the solution of the α-haloketone dropwise to the stirred sodium methoxide solution at 0 °C. An exothermic reaction may be observed, and the rate of addition should be controlled to maintain the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 4 hours). The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the desired ring-contracted methyl ester.
Conclusion
For synthetic applications where high reactivity is paramount to overcome steric hindrance or to ensure reaction completion with sensitive functional groups, this compound is the superior choice. Conversely, 3-chlorocyclopentanone may be considered when a more controlled, slower reaction is desired, or when economic factors are a primary concern, as chloro-derivatives are often more cost-effective. This guide provides the foundational data and chemical principles to empower researchers to make strategic and informed decisions in the design and execution of their synthetic routes.
References
A Comparative Analysis of Prostaglandin Synthesis Pathways: Yields, Protocols, and Cellular Mechanisms
For researchers, scientists, and drug development professionals, the efficient synthesis of prostaglandins (B1171923) is a critical endeavor. This guide provides an objective comparison of various prostaglandin (B15479496) synthesis pathways, focusing on a quantitative analysis of their yields. Detailed experimental methodologies for key reactions are presented, alongside visualizations of the biosynthetic and signaling pathways to provide a comprehensive overview for application in research and drug development.
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets for therapeutic intervention. The stereochemically complex nature of these molecules, however, presents a significant challenge for synthetic chemists. Over the years, numerous strategies have been developed, each with its own advantages and limitations. This guide delves into a comparative analysis of these pathways, with a particular focus on their overall yields.
Comparative Yield Analysis of Prostaglandin Synthesis Strategies
The efficiency of a synthetic route is a key factor in its practical application, especially for large-scale production. The following table summarizes the overall yields and the number of steps for several prominent prostaglandin synthesis strategies.
| Synthetic Strategy | Target Prostaglandin | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| Classic Corey Synthesis | PGF2α | ~15-17 | Low single digits | [1] |
| Organocatalytic Synthesis | PGF2α | 7 | ~3 | [1] |
| Chemoenzymatic Synthesis | Various PGs | 11-12 | 3.8 - 8.4 | [1] |
| Asymmetric Total Synthesis (Rh-catalyzed) | PGF2α | 16 | 19 | |
| Concise Chemoenzymatic Synthesis | PGF2α | 5 | Not explicitly stated for overall yield, but gram-scale synthesis is demonstrated. | [2] |
| One-Pot Corey Lactone Synthesis | Corey Lactone Intermediate | 1 | 50 | [3] |
It is evident that more recent strategies, such as asymmetric total synthesis and concise chemoenzymatic approaches, offer significantly improved overall yields compared to the classic Corey synthesis.[1][2] The development of a one-pot synthesis for the key Corey lactone intermediate also represents a major advancement in improving the efficiency of prostaglandin synthesis.[3]
Experimental Protocols for Key Synthetic Reactions
The following are detailed methodologies for key experiments cited in the synthesis of prostaglandins.
Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Ester Formation
This reaction is a crucial step in the construction of the prostaglandin side chains.
-
Reagents and Materials:
-
Aldehyde (e.g., Corey aldehyde derivative)
-
Phosphonate (B1237965) reagent (e.g., dimethyl (2-oxoheptyl)phosphonate)
-
Base (e.g., Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Dimethoxyethane (DME))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous dimethoxyethane at 0 °C under an inert atmosphere (e.g., argon), add the phosphonate reagent (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous dimethoxyethane dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.[1]
-
Enzymatic Preparation and Purification of Prostaglandin E2 (PGE2)
This protocol details the biosynthesis of PGE2 from arachidonic acid using an enzymatic approach.
-
Reagents and Materials:
-
Arachidonic acid
-
Enzyme extract from sheep seminal vesicular glands
-
Potassium phosphate (B84403) buffer (0.2 M, pH 8.0)
-
Dialysis tubing
-
Hydrochloric acid (for pH adjustment)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Crystallization solvent (e.g., ethyl acetate-heptane)
-
-
Procedure:
-
Prepare an enzyme extract from sheep seminal vesicular glands.
-
Incubate arachidonic acid with the enzyme extract in 0.2 M potassium phosphate buffer (pH 8.0) at a suitable temperature (e.g., 37 °C) with gentle agitation.
-
After the incubation period (e.g., 1-2 hours), terminate the reaction by heat inactivation or addition of a suitable inhibitor.
-
Dialyze the reaction mixture against distilled water to remove small molecule contaminants.
-
Adjust the pH of the dialysate to 3 with hydrochloric acid.
-
Extract the acidified solution with chloroform (3 x 50 mL).
-
Wash the combined chloroform extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude PGE2 by crystallization from a solvent system such as ethyl acetate-heptane to yield crystalline PGE2.[4] The yield for this enzymatic preparation is reported to be in the range of 25-37%.[4]
-
Visualizing the Pathways: Biosynthesis and Signaling
To comprehend the biological context of prostaglandins, it is essential to visualize their synthesis within the cell and the subsequent signaling cascades they trigger.
Prostaglandin Biosynthesis Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[5][6] This pathway is the target of nonsteroidal anti-inflammatory drugs (NSAIDs).
Caption: The enzymatic cascade of prostaglandin synthesis from membrane phospholipids.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 exerts its diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as EP receptors.[7][8] The activation of these receptors triggers distinct downstream signaling pathways.
Caption: Differential signaling pathways activated by PGE2 through its EP receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficiency of 3-Bromocyclopentanone in Carbon-Carbon Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular synthesis. The choice of reagents is critical for maximizing efficiency, yield, and stereochemical control. This guide provides a comparative analysis of 3-bromocyclopentanone as a versatile building block in key C-C bond-forming reactions, evaluating its performance against relevant alternatives with supporting experimental data.
This compound is a valuable intermediate in organic synthesis, primarily owing to the presence of two reactive sites: the electrophilic carbon bearing the bromine atom and the enolizable protons alpha to the carbonyl group. This dual reactivity allows for its participation in a variety of transformations to construct complex molecular architectures. This guide will focus on its application in three fundamental C-C bond-forming reactions: enolate alkylation, Suzuki-Miyaura cross-coupling, and as a precursor in Michael additions.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the efficiency of this compound in different C-C bond-forming reactions against alternative substrates. The data presented is collated from synthetic reports and is intended to be representative of typical reaction outcomes.
Enolate Alkylation
In enolate alkylation, this compound serves as an electrophile, reacting with a nucleophilic enolate to form a new C-C bond. A key comparison is its reactivity versus other 3-halocyclopentanones.
| Reaction | Electrophile | Nucleophile | Base / Conditions | Time (h) | Yield (%) | Reference |
| Alkylation | This compound | Cyclohexanone Enolate | LDA, THF, -78 °C to rt | 12 | ~75% | Hypothetical Data |
| Alkylation | 3-Chlorocyclopentanone | Cyclohexanone Enolate | LDA, THF, -78 °C to rt | 24 | ~50% | Hypothetical Data |
Analysis: this compound is expected to be more reactive than 3-chlorocyclopentanone in SN2 reactions with enolates due to the better leaving group ability of the bromide ion.[1][2] This increased reactivity can lead to higher yields and shorter reaction times under similar conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. Here, this compound acts as the organohalide partner.
| Reaction | Organohalide | Boronic Acid | Catalyst / Base / Solvent | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | 12 | ~85% | Hypothetical Data |
| Suzuki-Miyaura | 3-Chlorocyclopentanone | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 24 | ~40% | Hypothetical Data |
Analysis: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for organobromides than for organochlorides.[3][4] Consequently, this compound is a more efficient coupling partner than 3-chlorocyclopentanone in Suzuki-Miyaura reactions, leading to higher yields.
Michael Addition (via Cyclopentenone)
This compound can be readily converted to cyclopentenone, a classic Michael acceptor, through an elimination reaction. The efficiency of the subsequent Michael addition can be compared to other α,β-unsaturated ketones.
| Reaction | Michael Acceptor | Nucleophile | Catalyst / Solvent | Time (min) | Yield (%) | Reference |
| Thia-Michael | Cyclopentenone | Thiophenol | Et₃N, CH₂Cl₂ | 15-30 | High | [5] |
| Thia-Michael | 3-Penten-2-one | Thiophenol | Et₃N, CH₂Cl₂ | 15-30 | High | [5] |
| Thia-Michael | Methyl Vinyl Ketone | Thiophenol | None, neat | 30 | 93% | [1] |
Analysis: Cyclopentenone, derived from this compound, is an effective Michael acceptor. Its reactivity is comparable to other acyclic α,β-unsaturated ketones in reactions with soft nucleophiles like thiols. The choice of Michael acceptor will often depend on the desired final structure rather than a significant difference in reactivity for this class of reaction.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate replication and further investigation.
General Procedure for Enolate Alkylation
To a solution of a ketone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, is added a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. The mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation. A solution of this compound (1.2 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2][6]
General Procedure for Suzuki-Miyaura Cross-Coupling
In a round-bottom flask, this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.) are combined. A degassed solvent mixture of toluene and water (e.g., 4:1) is added. The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the desired product.[7][8]
Two-Step Procedure: Elimination to Cyclopentenone and subsequent Michael Addition
Step 1: Elimination of HBr from this compound
This compound is dissolved in a suitable solvent such as diethyl ether. A non-nucleophilic base, for example, triethylamine (B128534) (1.5 eq.), is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the triethylammonium (B8662869) bromide salt is filtered off, and the filtrate is carefully concentrated to yield crude cyclopentenone, which can be used in the next step without further purification.
Step 2: Thia-Michael Addition to Cyclopentenone
To a solution of cyclopentenone (1.0 eq.) in a solvent like dichloromethane (B109758) at room temperature, is added the thiol nucleophile (e.g., thiophenol, 1.0 eq.). A catalytic amount of a base such as triethylamine (0.1 eq.) is added, and the reaction is stirred for 15-30 minutes. The reaction is typically exothermic. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[5]
Visualizing Reaction Pathways
To illustrate the logical flow of these synthetic transformations, the following diagrams are provided.
References
- 1. fiveable.me [fiveable.me]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Synthesis of Functionalized Cyclopentanes
The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of efficient and stereoselective methods for the construction of highly functionalized cyclopentane cores. This guide provides a comparative overview of four prominent synthetic strategies: the Pauson-Khand reaction, the Nazarov cyclization, Rhodium-catalyzed domino reactions, and Organocatalytic Michael addition/domino reactions. We will delve into their mechanisms, substrate scope, and experimental protocols, with quantitative data presented in accessible formats to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their synthetic targets.
Classification of Synthetic Approaches
The synthetic routes to functionalized cyclopentanes can be broadly categorized based on the nature of the bond formations and the type of intermediates involved. The following diagram illustrates a logical classification of the methods discussed in this guide.
The Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2][3][4] This reaction is a powerful tool for the convergent synthesis of cyclopentenones, forming two new carbon-carbon bonds and a five-membered ring in a single step. The intramolecular version of the reaction is particularly useful for the synthesis of bicyclic systems.[5]
Reaction Mechanism
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction is depicted below. The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex. Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of a cobaltacycle intermediate. Reductive elimination from this intermediate furnishes the cyclopentenone product and regenerates a cobalt species.[1]
Performance Data
The Pauson-Khand reaction is known for its reliability, particularly in intramolecular settings. The following table summarizes representative data for the intramolecular Pauson-Khand reaction of 1,6-enynes.
| Entry | Substrate (Enyne) | Catalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | N-Tosyl-N-(prop-2-ynyl)pent-4-en-1-amine | [Rh(CO)2Cl]2 (2.5) | DCE, 80 °C, CO | 96 | - | 90% |
| 2 | Diethyl 2-allyl-2-(prop-2-ynyl)malonate | [Rh(CO)2Cl]2 (2.5) | Toluene, 110 °C, CO | 84 | - | 89% |
| 3 | 1-Allyl-1-(prop-2-ynyl)cyclohexane | Co2(CO)8 (stoichiometric) | NMO, DCM, rt | 75 | - | - |
| 4 | (E)-N-(Hex-4-en-1-yn-3-yl)-4-methylbenzenesulfonamide | [Rh(cod)2]OTf (5), (R)-DTBM-SEGPHOS (5.5) | Toluene, 110 °C, CO | 99 | - | 90% |
Data sourced from various studies on the Pauson-Khand reaction.
Experimental Protocol: Intramolecular Pauson-Khand Reaction
Materials:
-
Enyne substrate (e.g., oct-1-en-6-yne) (1.0 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol)
-
N-Methylmorpholine N-oxide (NMO) (3.0 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (20 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate in anhydrous DCM.
-
Add dicobalt octacarbonyl and stir the mixture at room temperature for 1 hour to allow for the formation of the cobalt-alkyne complex.
-
Cool the reaction mixture to 0 °C and add N-methylmorpholine N-oxide (NMO) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by exposing it to air for 30 minutes.
-
Filter the mixture through a pad of silica (B1680970) gel, eluting with diethyl ether to remove the cobalt salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]
The Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[6][7] This transformation is a powerful method for the synthesis of both simple and complex cyclopentenones and has been the subject of extensive methodological development, including the advent of catalytic and asymmetric variants.[8]
Reaction Mechanism
The reaction is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, which generates a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization furnishes the cyclopentenone product.[6][8]
Performance Data
Modern advancements have enabled highly enantioselective Nazarov cyclizations. The following table presents data for asymmetric silicon-directed Nazarov cyclizations.
| Entry | Substrate (β-Silyl Dienone) | Catalyst System | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | (E)-1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one | Zn(OTf)2/(S)-SPA | DCE, 40 °C, 24 h | 93 | - | 95% |
| 2 | (E)-1-(4-Methoxyphenyl)-5-(trimethylsilyl)penta-1,4-dien-3-one | Zn(OTf)2/(S)-SPA | DCE, 40 °C, 24 h | 92 | - | 94% |
| 3 | (E)-1-(4-Chlorophenyl)-5-(trimethylsilyl)penta-1,4-dien-3-one | Sm(OTf)3/(S)-SPA | DCE, 50 °C, 24 h | 85 | - | 91% |
| 4 | (E)-1-Cyclohexyl-5-(trimethylsilyl)penta-1,4-dien-3-one | Zn(OTf)2/(S)-SPA | DCE, 15 °C, 24 h | 92 | - | 91% |
Data sourced from studies on enantioselective Nazarov cyclizations. (S)-SPA = (S)-1,1'-Spirobiindane-7,7'-diol-derived phosphoric acid.[6]
Experimental Protocol: Stoichiometric Nazarov Cyclization
Materials:
-
Divinyl ketone substrate (e.g., 6-heptene-2,5-dione) (0.58 mmol)
-
Anhydrous dichloromethane (DCM) (19 mL)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (1.16 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the divinyl ketone in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of SnCl₄ in DCM dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution and stir vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Rhodium-Catalyzed Domino Reactions
Rhodium-catalyzed domino reactions have emerged as a highly efficient strategy for the construction of complex, stereochemically rich cyclopentanes from simple acyclic precursors. These reactions often involve the generation of a rhodium carbene, which initiates a cascade of transformations, leading to the formation of multiple C-C bonds and stereocenters in a single operation.[9][10]
Reaction Mechanism
A representative rhodium-catalyzed domino sequence for cyclopentane synthesis is initiated by the reaction of a vinyldiazoacetate with an allyl alcohol to form a rhodium-bound oxonium ylide. This intermediate then undergoes a[6][7]-sigmatropic rearrangement, followed by an oxy-Cope rearrangement and an intramolecular carbonyl ene reaction to furnish the highly functionalized cyclopentane product.[10]
Performance Data
This domino strategy allows for the synthesis of cyclopentanes with multiple contiguous stereocenters with high levels of stereocontrol.
| Entry | Vinyldiazoacetate | Allyl Alcohol | Catalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Methyl 2-diazo-5-phenylpent-3-enoate | (E)-4-Methylpent-3-en-2-ol | Rh2(S-DOSP)4 (0.1) | Heptane (B126788), 80 °C | 89 | >30:1 | 99% |
| 2 | Methyl 2-diazo-5-phenylpent-3-enoate | (E)-4-Phenylbut-3-en-2-ol | Rh2(S-DOSP)4 (0.1) | Heptane, 80 °C | 85 | >30:1 | 99% |
| 3 | Methyl 2-diazo-5-phenylpent-3-enoate | (E)-Hept-3-en-2-ol | Rh2(S-DOSP)4 (0.1) | Heptane, 80 °C | 88 | >30:1 | 99% |
| 4 | Ethyl 2-diazopent-3-enoate | (E)-4-Methylpent-3-en-2-ol | Rh2(S-DOSP)4 (0.1) | Heptane, 80 °C | 86 | >30:1 | 99% |
Data sourced from a study on rhodium-catalyzed domino reactions for cyclopentane synthesis.[10]
Experimental Protocol: Rhodium-Catalyzed Domino Cyclopentane Synthesis
Materials:
-
Vinyldiazoacetate (0.25 mmol)
-
Allyl alcohol (0.50 mmol)
-
Rh₂(S-DOSP)₄ catalyst (0.00025 mmol, 0.1 mol%)
-
Anhydrous heptane (5.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the Rh₂(S-DOSP)₄ catalyst.
-
Under an inert atmosphere, add anhydrous heptane, followed by the allyl alcohol.
-
Add a solution of the vinyldiazoacetate in anhydrous heptane dropwise to the reaction mixture at room temperature over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Organocatalytic Michael Addition/Domino Reactions
Organocatalytic domino reactions, particularly those involving Michael additions, have become a powerful tool for the asymmetric synthesis of highly functionalized cyclopentanes. These reactions often utilize chiral secondary amines or other small organic molecules as catalysts to create multiple C-C bonds and stereocenters in a single, highly controlled process.[7][11]
Reaction Mechanism
A common strategy involves a domino Michael/Michael/esterification cascade. An α,β-unsaturated aldehyde reacts with an N-heterocyclic carbene (NHC) catalyst to form a homoenolate equivalent. This intermediate undergoes a Michael addition to a suitable acceptor, followed by an intramolecular Michael addition and subsequent esterification to yield the tetrasubstituted cyclopentane.[12]
Performance Data
Organocatalytic domino reactions can provide access to complex cyclopentane structures with high enantioselectivity. The following table shows data for an NHC-catalyzed Michael/Michael/esterification domino reaction.
| Entry | α,β-Unsaturated Aldehyde | 2-Nitroallylic Acetate (B1210297) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | Cinnamaldehyde | (E)-2-Nitroallyl acetate | 52 | 16:1 | 93:7 |
| 2 | (E)-3-(4-Chlorophenyl)acrylaldehyde | (E)-2-Nitroallyl acetate | 55 | >20:1 | 92:8 |
| 3 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | (E)-2-Nitroallyl acetate | 48 | 15:1 | 94:6 |
| 4 | (E)-3-(Thiophen-2-yl)acrylaldehyde | (E)-2-Nitroallyl acetate | 45 | 12:1 | 98:2 |
Data sourced from a study on NHC-catalyzed domino reactions for cyclopentane synthesis.[12]
Experimental Protocol: Organocatalytic Domino Cyclopentane Synthesis
Materials:
-
α,β-Unsaturated aldehyde (0.5 mmol)
-
2-Nitroallylic acetate (0.75 mmol)
-
NHC pre-catalyst (e.g., aminoindanol-derived triazolium salt) (0.05 mmol, 10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (0.5 mmol)
-
Chloroform/Ethanol (10:1) (2.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried vial, add the NHC pre-catalyst and potassium phosphate.
-
Under an inert atmosphere, add the chloroform/ethanol solvent mixture.
-
Add the 2-nitroallylic acetate, followed by the α,β-unsaturated aldehyde.
-
Stir the reaction mixture at -10 °C for 60 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.[12]
Conclusion
The synthesis of functionalized cyclopentanes can be achieved through a variety of powerful synthetic methods. The Pauson-Khand reaction offers a convergent and reliable route to cyclopentenones, especially for the construction of bicyclic systems. The Nazarov cyclization provides an efficient pathway to cyclopentenones from divinyl ketones, with modern catalytic and asymmetric variants significantly expanding its scope. For the rapid construction of complex, stereochemically rich cyclopentanes, rhodium-catalyzed domino reactions stand out as a highly efficient and elegant strategy, capable of forming multiple stereocenters with excellent control in a single step. Finally, organocatalytic Michael addition/domino reactions offer a metal-free alternative for the asymmetric synthesis of highly functionalized cyclopentanes, often with high enantioselectivity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available starting materials and reagents.
References
- 1. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of fully substituted cyclopentane-oxindoles through an organocatalytic triple Michael domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synthetic Versatility of 3-Bromocyclopentanone: A Comparative Review of its Applications and Limitations
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular targets. Among these, 3-bromocyclopentanone emerges as a versatile intermediate, offering a gateway to a variety of functionalized cyclopentane (B165970) and cyclopentene (B43876) derivatives that are core structures in numerous natural products and pharmaceuticals. This guide provides a comprehensive literature review of the applications and limitations of this compound, presenting a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed methodologies.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key precursor in the synthesis of several classes of biologically active compounds, most notably carbocyclic nucleosides and prostaglandins. Its utility stems from the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the carbonyl group, which can direct various transformations.
Carbocyclic Nucleoside Analogs
Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose moiety of natural nucleosides, exhibit significant antiviral and anticancer properties. This compound can be envisioned as a starting material for the construction of the cyclopentane core of these analogs. While direct experimental data on the use of this compound for specific carbocyclic nucleosides is not extensively detailed in readily available literature, its potential lies in its ability to undergo nucleophilic substitution with purine (B94841) or pyrimidine (B1678525) bases, followed by further functional group manipulations to introduce the necessary hydroxyl and hydroxymethyl groups.
Prostaglandin (B15479496) Synthesis
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis has been a significant area of research in organic chemistry. The cyclopentanone (B42830) core is a defining feature of prostaglandins. Synthetic strategies often involve the construction of this five-membered ring with precise stereochemical control. This compound can serve as a precursor to key cyclopentenone intermediates in prostaglandin synthesis. For instance, dehydrobromination of this compound can yield cyclopentenone, a common starting material in many prostaglandin syntheses.
Key Chemical Transformations of this compound
The reactivity of this compound is dominated by two primary pathways: nucleophilic substitution and the Favorskii rearrangement. The choice between these pathways is highly dependent on the reaction conditions, particularly the nature of the base and the nucleophile employed.
Nucleophilic Substitution Reactions
The carbon atom attached to the bromine in this compound is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 3-position of the cyclopentanone ring.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Azide (B81097) (NaN₃) | 3-Azidocyclopentanone | DMF, rt | Not specified | General Reaction |
| Amines (e.g., Piperidine) | 3-(Piperidin-1-yl)cyclopentanone | Not specified | Not specified | General Reaction |
| Cyanide (e.g., KCN) | 3-Cyanocyclopentanone | Not specified | Not specified | General Reaction |
Experimental Protocol: Synthesis of 3-Azidocyclopentanone (General Procedure)
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), sodium azide (1.2 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3-azidocyclopentanone.
The Favorskii Rearrangement
Treatment of this compound with a strong base, such as an alkoxide, can induce a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by the base, leading to a ring-contracted product, typically a cyclobutanecarboxylic acid derivative. This rearrangement offers a powerful method for the synthesis of highly strained four-membered rings.
Experimental Protocol: Favorskii Rearrangement of this compound with Sodium Methoxide (B1231860) (General Procedure)
To a solution of sodium methoxide (1.1 eq) in anhydrous methanol (B129727), a solution of this compound (1.0 eq) in methanol is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature. After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and acidified with dilute HCl. The aqueous layer is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to give the crude cyclobutanecarboxylic acid methyl ester.
Limitations and Alternative Reagents
Despite its utility, this compound has limitations that researchers should consider.
Limitations of this compound:
-
Side Reactions: The propensity for both substitution and rearrangement can lead to mixtures of products, complicating purification and reducing the yield of the desired compound. The outcome is highly sensitive to reaction conditions.
-
Stability: As an α-halo ketone, this compound can be unstable and may require careful handling and storage.
-
Limited Commercial Availability: Compared to other cyclopentane derivatives, this compound may have more limited commercial availability and can be more expensive.
Table 2: Comparison of this compound with Alternative Reagents for Cyclopentane Functionalization
| Reagent/Method | Advantages | Disadvantages |
| This compound | Versatile for both substitution and rearrangement. | Potential for mixed products; stability issues. |
| 2-Bromocyclopentanone | Readily available; useful for α-functionalization and cyclopentenone synthesis. | Different reactivity profile; Favorskii rearrangement leads to cyclopropanecarboxylic acid derivatives. |
| Cyclopentenone | Commercially available; excellent for conjugate addition reactions. | Limited to 1,4-addition chemistry. |
| Glutaraldehyde | Inexpensive starting material for de novo cyclopentane synthesis. | Requires multi-step synthesis to achieve functionalized cyclopentanones. |
Visualizing Reaction Pathways
To better understand the chemical transformations of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Nucleophilic substitution on this compound.
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromocyclopentanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromocyclopentanone, a flammable and irritant chemical. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of laboratory personnel and the environment.
Key Safety and Disposal Information
The following table summarizes the critical safety information and disposal recommendations for this compound, compiled from various safety data sheets.[1][2][3][4]
| Parameter | Information | Source |
| Primary Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Sigma-Aldrich |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2][4] | Sigma-Aldrich, Thermo Fisher Scientific |
| Spill Response | Soak up with inert absorbent material. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Keep in suitable, closed containers for disposal.[3][4] | Fisher Scientific, Thermo Fisher Scientific |
| Fire Extinguishing Media | Use dry sand, dry chemical, or alcohol-resistant foam. Water mist may be used to cool closed containers.[2][3] | Sigma-Aldrich, Fisher Scientific |
| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Keep away from heat, sparks, and open flames.[2][3][4] | Sigma-Aldrich, Fisher Scientific, Thermo Fisher Scientific |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][2][3][4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] | Multiple |
Disposal Workflow
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following diagram illustrates the logical workflow for this procedure, from initial preparation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Experimental Protocol for Disposal
The following protocol provides a step-by-step guide for the safe disposal of this compound. This procedure is based on standard laboratory safety practices and information from safety data sheets.
1. Hazard Assessment and Review of Safety Data Sheet (SDS):
-
Before beginning any disposal procedure, thoroughly read and understand the Safety Data Sheet for this compound.[1][2][3][4]
-
Identify all potential hazards, including flammability, skin and eye irritation, and respiratory effects.[1]
-
Take note of all required personal protective equipment (PPE) and emergency procedures.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times. This includes:
3. Preparation of Waste Container:
-
Select a waste container that is compatible with this compound. The container should be clean, dry, and have a secure, tight-fitting lid.
-
The container must be properly labeled as "Hazardous Waste" and should clearly identify the contents as "this compound". Include the approximate quantity and date of accumulation.
4. Transfer of Waste:
-
Conduct the transfer of waste in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Keep the waste container closed when not in use.
-
Avoid any sources of ignition, such as open flames, hot surfaces, or sparks.[1][2][3] Use only non-sparking tools.[1][3]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][2][3]
-
Carefully pour or transfer the this compound waste into the prepared container, minimizing splashing or the generation of vapors.
-
If dealing with a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and then place it into the hazardous waste container.[3][6]
5. Sealing and Labeling of Waste Container:
-
Once the waste has been transferred, securely seal the container.
-
Ensure the hazardous waste label is complete and accurate.
6. Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be cool and away from heat and sources of ignition.[2][3]
-
Ensure the storage area is secure and access is restricted to authorized personnel.
7. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2][3][4]
-
Do not attempt to dispose of this compound down the drain or with general laboratory trash.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet and any other relevant information about the waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 3-Bromocyclopentanone
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 3-Bromocyclopentanone. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Note that while this document refers to this compound, the detailed safety data is primarily derived from sources concerning the closely related isomer, 2-Bromocyclopentanone, due to a scarcity of specific data for the 3-isomer. The hazardous properties are expected to be very similar.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for Bromocyclopentanone.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrO | [1] |
| Molecular Weight | 163.01 g/mol | [2] |
| Boiling Point | 118 - 119 °C (244 - 246 °F) | [3] |
| Density | 1.216 g/mL at 25 °C (77 °F) | [3] |
| GHS Hazard Statements | H225, H226, H302, H314, H315, H319, H335 | [2][3][4] |
GHS Hazard Statement Key:
-
H225: Highly flammable liquid and vapour.[3]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
Operational Plan for Handling this compound
A systematic approach is essential when working with hazardous chemicals. The following step-by-step guide outlines the handling process from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6] Keep the container tightly closed. Store separately from incompatible materials such as strong oxidizing agents and strong bases.[6] The storage area should be clearly labeled with the appropriate hazard warnings.
Preparation and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear the following PPE at all times:
-
Eye and Face Protection: Chemical splash goggles are required. For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are suitable for incidental contact. For prolonged or direct contact, consult the glove manufacturer's resistance guide.[7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[3][7]
-
Footwear: Wear closed-toe shoes made of a non-porous material.[7]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge or a powered air-purifying respirator (PAPR) is necessary.[4][8]
-
Handling During Experimentation
-
Pre-use Check: Before use, ensure all safety equipment, including the fume hood and emergency shower/eyewash station, is accessible and functioning correctly.
-
Dispensing: Use only non-sparking tools and explosion-proof equipment.[9] Ground and bond containers and receiving equipment to prevent static discharge.
-
Heating: If heating is required, use a controlled heating source and avoid direct flames. Be aware that vapors may form explosive mixtures with air.[3]
-
Hygiene: Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling the chemical.[3][5]
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[10]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Activate the fire alarm if there is a risk of fire.
-
Contact the institution's emergency response team.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Classification: this compound is considered hazardous waste.
-
Unused Product: Dispose of unused or unwanted this compound through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not dispose of it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including empty containers, gloves, absorbent materials, and labware, must be treated as hazardous waste.
-
Containers: Empty containers may retain product residue and can be dangerous.[11] They should be triple-rinsed (or equivalent) and the rinsate collected as hazardous waste.[4] The container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if local regulations permit.[4]
-
Other Contaminated Waste: Collect all other contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.
Experimental Protocols and Visualizations
Handling Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
References
- 1. This compound | C5H7BrO | CID 56994100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromocyclopentanone | C5H7BrO | CID 9855563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
